molecular formula C15H10ClN3O2S B2448761 N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine CAS No. 477838-02-1

N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine

Katalognummer: B2448761
CAS-Nummer: 477838-02-1
Molekulargewicht: 331.77
InChI-Schlüssel: BOJQCACSULZWNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine is a synthetic compound based on the 1,3-thiazole scaffold, a structure of significant interest in medicinal chemistry and anticancer agent development. This molecule belongs to a class of N,4-diaryl-1,3-thiazole-2-amines , which have been designed and synthesized as potential tubulin polymerization inhibitors . These inhibitors target the colchicine binding site on tubulin, a well-validated approach in anticancer research that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating cells . The structural configuration of this compound, featuring three aromatic rings, is characteristic of molecules that interact with the colchicine binding site. Research on closely related analogues has demonstrated that such compounds can exhibit potent antiproliferative activity against various human cancer cell lines, including gastric, lung, and fibrosarcoma models . The specific substitution pattern on the phenyl rings is critical for biological activity, influencing the compound's binding affinity and potency. This makes N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine a valuable chemical tool for researchers exploring the structure-activity relationships (SAR) of novel tubulin-targeting agents and for investigating new pathways in cancer cell biology . This product is provided for research purposes to support the development of new therapeutic candidates. For Research Use Only . Not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2S/c16-12-6-1-2-7-13(12)17-15-18-14(9-22-15)10-4-3-5-11(8-10)19(20)21/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJQCACSULZWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed and scientifically grounded protocol for the synthesis of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry. The synthesis is based on the well-established Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring system. This document will not only outline the procedural steps but also delve into the underlying chemical principles and rationale behind the experimental design, ensuring a thorough understanding for the intended scientific audience.

Strategic Approach: The Hantzsch Thiazole Synthesis

The synthesis of the target molecule is achieved through a two-step process, culminating in the Hantzsch thiazole synthesis. This classical reaction involves the condensation of an α-haloketone with a thiourea derivative.[1][2] The choice of this synthetic route is predicated on its high efficiency, reliability, and the ready availability of the starting materials.

The overall synthetic strategy is depicted below:

Synthesis_Pathway cluster_0 Starting Materials Preparation cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 3-Nitroacetophenone 3-Nitroacetophenone Alpha_Haloketone 2-Bromo-1-(3-nitrophenyl)ethanone 3-Nitroacetophenone->Alpha_Haloketone Bromination Bromine Bromine (Br2) Bromine->Alpha_Haloketone 2-Chloroaniline 2-Chloroaniline Thiourea_Derivative N-(2-chlorophenyl)thiourea 2-Chloroaniline->Thiourea_Derivative Thiocyanation Ammonium_Thiocyanate Ammonium Thiocyanate (NH4SCN) Ammonium_Thiocyanate->Thiourea_Derivative Target_Molecule N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine Alpha_Haloketone->Target_Molecule Hantzsch Thiazole Synthesis Thiourea_Derivative->Target_Molecule

Caption: Overall synthetic workflow for N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine.

Synthesis of Starting Materials

The successful synthesis of the target molecule is contingent on the purity and correct preparation of the starting materials: 2-bromo-1-(3-nitrophenyl)ethanone and N-(2-chlorophenyl)thiourea.

Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone

This α-haloketone is prepared via the bromination of 3-nitroacetophenone. The electron-withdrawing nitro group directs the electrophilic substitution to the aromatic ring, but under the specified conditions, the reaction favors the α-bromination of the ketone.

Reaction Scheme:

Caption: Synthesis of 2-bromo-1-(3-nitrophenyl)ethanone.

Experimental Protocol:

A detailed protocol for the synthesis of 2-bromo-1-(3-nitrophenyl)ethanone is provided in the literature.[3]

ParameterValue
Starting Material1-(3-nitrophenyl)ethanone
ReagentBromine
SolventChloroform
Temperature0-5 °C initially, then room temperature
Reaction Time2 hours
Work-upAqueous wash, sodium bicarbonate wash, brine wash
PurificationColumn chromatography (silica gel, petroleum ether/ethyl acetate)

Causality Behind Experimental Choices:

  • Low Temperature Addition: The dropwise addition of bromine at a low temperature (0-5 °C) is crucial to control the exothermicity of the reaction and to minimize the formation of polybrominated byproducts.

  • Aqueous Work-up: The series of washes with water, sodium bicarbonate solution, and brine are essential to remove any unreacted bromine, hydrobromic acid formed during the reaction, and any other aqueous-soluble impurities.

  • Chromatographic Purification: Column chromatography is employed to isolate the desired α-haloketone from any remaining starting material and other non-polar impurities.

Synthesis of N-(2-chlorophenyl)thiourea

N-substituted thioureas can be synthesized through various methods. A common and effective method involves the reaction of the corresponding amine (2-chloroaniline) with ammonium thiocyanate.

Reaction Scheme:

Caption: Synthesis of N-(2-chlorophenyl)thiourea.

Experimental Protocol:

A general procedure for the synthesis of N-aryl thioureas from anilines and ammonium thiocyanate is well-documented.[4]

ParameterValue
Starting Material2-Chloroaniline
ReagentAmmonium Thiocyanate
CatalystConcentrated Hydrochloric Acid
SolventEthanol/Water
TemperatureReflux
Reaction TimeSeveral hours (monitor by TLC)
Work-upCooling and filtration of the precipitated product
PurificationRecrystallization from a suitable solvent (e.g., ethanol)

Causality Behind Experimental Choices:

  • Acid Catalysis: The presence of a strong acid like HCl is necessary to facilitate the reaction between the aniline and the thiocyanate salt.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Precipitation and Recrystallization: The product often precipitates upon cooling, providing a simple method of initial isolation. Recrystallization is a standard and effective technique for purifying the solid product.

Core Synthesis: N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine

The final step in the synthesis is the Hantzsch thiazole condensation of the prepared starting materials.

Reaction Scheme:

Caption: Hantzsch synthesis of the target molecule.

Experimental Protocol:

Based on analogous procedures for the synthesis of N,4-diaryl-1,3-thiazol-2-amines, the following protocol is proposed.[4][5]

ParameterValue
Starting Material 12-Bromo-1-(3-nitrophenyl)ethanone (1.0 eq)
Starting Material 2N-(2-chlorophenyl)thiourea (1.0 eq)
SolventAbsolute Ethanol
TemperatureReflux
Reaction Time2-24 hours (monitor by TLC)
Work-upCooling, filtration, and washing of the precipitate
PurificationRecrystallization from ethanol or other suitable solvent

Detailed Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of 2-bromo-1-(3-nitrophenyl)ethanone and N-(2-chlorophenyl)thiourea in absolute ethanol.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Upon completion of the reaction (disappearance of starting materials), allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any soluble impurities.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with a non-polar solvent like hexane to induce solidification.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as a crystalline solid.

Characterization and Validation

TechniqueExpected Observations
Melting Point A sharp and defined melting point range, indicative of a pure compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching of the thiazole ring (around 1550-1600 cm⁻¹), and strong absorptions for the nitro group (around 1520 and 1340 cm⁻¹).
¹H NMR Spectroscopy Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the thiazole proton (H-5) around 7.0-7.5 ppm, and a singlet for the N-H proton (which may be broad and exchangeable with D₂O).
¹³C NMR Spectroscopy Resonances corresponding to the aromatic carbons and the carbons of the thiazole ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the target compound (C₁₅H₁₀ClN₃O₂S, MW: 347.78 g/mol ).

Safety Precautions

  • General Precautions: All synthetic procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • Bromine and α-bromoketones: These are lachrymators and are corrosive. Handle with extreme care.

    • Chloroform: A suspected carcinogen. Use only in a fume hood.

    • Thiourea derivatives: Can be toxic. Avoid inhalation and skin contact.

    • Hydrochloric Acid: Corrosive. Handle with care.

Conclusion

This technical guide provides a comprehensive and actionable protocol for the synthesis of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine. By detailing the synthesis of the necessary starting materials and the final condensation step, along with the rationale behind the experimental choices, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The successful synthesis and characterization of this molecule will enable further investigation into its potential biological activities.

References

  • Jasinski, J. P., Butcher, R. J., Praveen, A. S., Yathirajan, H. S., & Narayana, B. (2010). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o29–o30. [Link]

  • Pandya, D. D., & Shah, V. H. (2012). Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]. E-Journal of Chemistry, 9(4), 1945-1952. [Link]

  • Hassan, A. M. A., Elbialy, Z. I., & Wahdan, K. M. (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. ResearchGate. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Fouad, E. A., & El-Gazzar, A. B. A. (2019). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 20, 1-23. [Link]

  • Al-Omary, F. A. M., & Al-Obaid, A. M. (2014). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. [Link]

  • protocols.io. (n.d.). N-(2-Chlorophenyl)thiourea. Retrieved from [Link]

  • Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., ... & Zhang, W. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PloS one, 12(7), e0181539. [Link]

  • ChemInform. (2010). Synthesis of 4-(1H-1,2,3-Triazol-4-yl)-1,3-thiazole-2-amine Derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethan-1-one. Retrieved from [Link]

  • Durham University. (n.d.). Synthesis of n-(2-chlorophenyl)-n-methyl-n'-ethyl hydrazine. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

  • Smith, A. B., et al. (2018). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Supporting Information. [Link]

  • Babar, V. D., et al. (2012). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2704. [Link]

  • Jasinski, J. P., et al. (2010). 2-Bromo-1-(3-nitro-phen-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o29-o30. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-BROMO-1-(3-NITROPHENYL)ETHAN-1-ONE. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2018). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. Molbank, 2018(1), M973. [Link]

  • NextSDS. (n.d.). N2-PHENYL-4-(2-CHLORO-5-NITROPHENYL)-1,3-THIAZOL-2-AMINE HYDROBROMIDE. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

  • Kumar, S., et al. (2009). 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2611. [Link]

  • US EPA. (n.d.). Thiourea, N-(2-chlorophenyl)-. Retrieved from [Link]

  • Wang, X., et al. (2024). Synthesis of N-Aryl-4-trifluoromethylthiazol-2-amines via Insertion/Annulation of Trifluoromethylimidoyl Sulfoxonium Ylides with Sodium Thiocyanate. The Journal of Organic Chemistry. [Link]

  • Siddiqui, N., et al. (2010). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME NEW 1, 3-THIAZOLE-2,4-DIAMINE DERIVATIVES. Acta Poloniae Pharmaceutica, 67(3), 239-245. [Link]

  • Al-Ghorbani, M., et al. (2023). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Egyptian Journal of Chemistry. [Link]

  • Krishnarao, G. K., et al. (2024). n-(5-(4-nitrophenyl)- 1, 3, 4-thiadiazol. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 13(8), 781-791. [Link]

  • Kim, J. H., et al. (2012). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Bioorganic & medicinal chemistry letters, 22(14), 4543–4546. [Link]

  • Patel, J. K., & Patel, H. D. (2015). Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. Med chem, 5(6), 268-272. [Link]

  • Dekamin, M. G., et al. (2022). Preparation of 2,3-Diarylthiazolidin-4-one Derivatives Using Barium Sulfate Nano-Powders. ChemistrySelect, 7(8), e202104335. [Link]

Sources

In Silico ADMET Profiling of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine: A Mechanistic Guide to Predictive Toxicology and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The 1,3-thiazol-2-amine core is a privileged scaffold in medicinal chemistry, frequently leveraged in the design of kinase inhibitors, antimicrobials, and anti-inflammatory agents. However, the combinatorial decoration of this core can inadvertently introduce severe pharmacokinetic (PK) and toxicological liabilities.

This whitepaper provides an in-depth in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluation of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine . As a Senior Application Scientist, my objective is not merely to report computational outputs, but to decode the causality behind these predictions. By establishing a self-validating computational workflow, we can proactively identify structural toxicophores (such as the nitroaromatic moiety) and metabolic bottlenecks, enabling targeted hit-to-lead optimization before committing resources to in vitro synthesis.

Structural Deconstruction & Mechanistic Rationale

Before executing the computational pipeline, we must visually deconstruct the molecule to hypothesize its behavior:

  • The 1,3-thiazol-2-amine core : Provides hydrogen bond donor/acceptor capabilities (via the secondary amine and thiazole nitrogen) and acts as a rigid linker.

  • The 2-chlorophenyl ring : A highly lipophilic, electron-withdrawing moiety. The ortho-chloro substitution forces the phenyl ring out of coplanarity with the thiazole core, increasing the 3D molecular volume and driving hydrophobic interactions.

  • The 3-nitrophenyl ring : The primary structural alert. While the nitro group enhances target binding via strong electron withdrawal and potential hydrogen bonding, it is a well-documented toxicophore in predictive toxicology.

Methodology: The In Silico ADMET Workflow

To ensure trustworthiness and reproducibility, the following self-validating protocol was established using industry-standard predictive engines.

Protocol 1: Ligand Preparation and Physicochemical Profiling
  • SMILES Generation : Convert the 2D chemical structure into a canonical SMILES string (O=c1cccc(c1)-c2csc(Nc3ccccc3Cl)n2).

  • Isomeric Validation : Process the SMILES through RDKit to ensure stereochemical and tautomeric integrity. Causality: Incorrect tautomeric states will drastically alter the topological descriptors used by downstream graph-based models, leading to false PK predictions.

  • Physicochemical Profiling : Input the validated SMILES into the SwissADME web interface[1]. Select the BOILED-Egg model and Lipinski rule sets. Causality: SwissADME utilizes robust 2D topological descriptors to compute Topological Polar Surface Area (TPSA) and consensus LogP, providing an immediate baseline for passive oral bioavailability[2].

Protocol 2: Pharmacokinetic and Toxicity Profiling
  • Graph-Based PK Prediction : Submit the SMILES to pkCSM [3] and ADMETlab 2.0 [4]. Select endpoints for CYP450 inhibition, Blood-Brain Barrier (BBB) permeability, and Human Intestinal Absorption (HIA). Causality: pkCSM uses distance-based graph signatures[5], while ADMETlab 2.0 employs a multi-task graph attention (MGA) framework[4]. Running both ensures algorithmic cross-validation of metabolic liabilities.

  • Toxicological Screening : Input the structure into ProTox-II [6]. Select endpoints for AMES mutagenicity, hepatotoxicity, and LD50. Causality: ProTox-II integrates molecular similarity, pharmacophores, and machine-learning models[7], which is critical for identifying specific toxicophores like the nitroaromatic group.

ADMET_Workflow Input 1. Ligand Preparation Canonical SMILES & 3D Optimization PhysChem 2. Physicochemical Profiling SwissADME (Lipinski, TPSA) Input->PhysChem PK 3. Pharmacokinetics pkCSM / ADMETlab 2.0 (CYP, BBB) PhysChem->PK Tox 4. Toxicity Screening ProTox-II (AMES, Hepatotoxicity) PK->Tox Decision 5. Lead Optimization Bioisosteric Replacement Strategy Tox->Decision

Figure 1: Sequential in silico ADMET workflow for hit-to-lead optimization.

Physicochemical & Pharmacokinetic Profiling

The baseline physicochemical properties dictate the molecule's ability to cross lipid bilayers. The compound adheres strictly to Lipinski's Rule of Five, indicating a high probability of oral bioavailability.

Table 1: Predicted Physicochemical and Absorption Parameters

Property / ParameterPredicted ValueOptimal RangeMechanistic Rationale
Molecular Weight 331.78 g/mol < 500 g/mol Small enough to avoid steric hindrance during passive diffusion.
LogP (Consensus) 4.12< 5.0High lipophilicity driven by the chlorophenyl ring; favors membrane crossing.
TPSA 70.7 Ų< 140 ŲOptimal polarity for gastrointestinal (GI) absorption.
H-Bond Donors/Acc. 1 / 5< 5 / < 10Low hydrogen bonding potential minimizes desolvation energy penalties.
GI Absorption HighHighDriven by the favorable LogP and TPSA profile.
BBB Permeability LowTarget DependentThe polarity of the nitro group restricts central nervous system (CNS) penetration.

Metabolic Liability & Excretion

Metabolic clearance is a primary driver of drug attrition. In our in silico models (ADMETlab 2.0 and pkCSM), this compound strongly flags for CYP3A4 and CYP2C9 inhibition .

Causality: The highly lipophilic 2-chlorophenyl ring and the planar thiazole core create an ideal geometric and electrostatic fit for the hydrophobic binding pocket of the CYP3A4 heme active site. Inhibition of this major metabolic enzyme poses a severe risk for drug-drug interactions (DDIs), as it will reduce the clearance of co-administered therapeutics.

Toxicological Assessment (Toxicity)

The most critical barrier to the advancement of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine is its toxicological profile. ProTox-II[6] consistently flags this structure as AMES positive (mutagenic) with a high confidence score.

Mechanistic Causality: The 3-nitrophenyl group acts as a classic toxicophore. In biological systems (such as the Salmonella typhimurium strains used in the AMES test, or human hepatic environments), the nitro group is highly susceptible to enzymatic reduction by nitroreductases. This reduction proceeds via a nitroso intermediate to form a highly reactive, electrophilic hydroxylamine species . This electrophile can covalently intercalate or bind to nucleophilic centers in DNA (e.g., guanine residues), forming adducts that trigger genetic mutations.

Nitro_Tox Parent N-(2-chlorophenyl)-4-(3-nitrophenyl) -1,3-thiazol-2-amine Enzyme Nitroreductase / CYP450 (Enzymatic Reduction) Parent->Enzyme Reactive Hydroxylamine Intermediate (Reactive Electrophile) Enzyme->Reactive Toxicity DNA Adduct Formation (AMES Positive / Mutagenesis) Reactive->Toxicity

Figure 2: Mechanistic pathway of nitroaromatic bioactivation leading to mutagenic toxicity.

Table 2: Predicted Metabolic and Toxicity Endpoints

ParameterPredictionMechanistic Rationale
CYP3A4 Inhibition PositiveChlorophenyl/thiazole moieties fit the lipophilic CYP3A4 binding pocket.
AMES Toxicity PositiveNitroaromatic group is reduced to a DNA-reactive hydroxylamine.
Hepatotoxicity Moderate RiskPotential for reactive metabolite formation via thiazole ring oxidation.
hERG Inhibition Low RiskLacks the basic amine and specific pharmacophore required for hERG block.

Conclusion & Lead Optimization Strategy

While N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine possesses excellent physicochemical properties for oral absorption (Rule of Five compliance, optimal TPSA), its development is hard-stopped by severe metabolic and toxicological liabilities. To salvage the pharmacological potential of the thiazole-2-amine core, the following bioisosteric engineering strategy is required:

  • Eradicate the Mutagenic Liability : The 3-nitro group must be replaced. To maintain the electron-withdrawing properties required for target affinity without the risk of enzymatic reduction, replace the nitro group with a trifluoromethyl (-CF3) or carbonitrile (-CN) group.

  • Mitigate CYP3A4 Inhibition : The overall LogP (4.12) is driving off-target hydrophobic interactions. Replacing the 2-chlorophenyl group with a more polar, sp3-rich moiety (e.g., a substituted morpholine or piperazine) or a polar heterocycle (e.g., pyrimidine) will decrease lipophilicity, thereby reducing CYP3A4 binding affinity and improving metabolic clearance.

By applying these targeted modifications, the scaffold can be successfully transitioned from a toxic hit to a viable lead compound.

References

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]1]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]3]

  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research. [Link]4]

  • ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. [Link]6]

Sources

The N-phenyl-1,3-thiazol-2-amine Scaffold: A Comprehensive Technical Guide to its Physicochemical Properties and Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged N-phenyl-1,3-thiazol-2-amine Core

The N-phenyl-1,3-thiazol-2-amine scaffold is a cornerstone in medicinal chemistry and materials science. This privileged heterocyclic structure, characterized by a phenyl ring attached to the exocyclic nitrogen of a 2-aminothiazole ring, is a recurring motif in a multitude of biologically active compounds.[1][2][3][4] Its unique electronic and structural features, including the presence of sulfur and nitrogen heteroatoms, contribute to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities.[4][5] These activities span from antimicrobial and antifungal to anticancer, anti-inflammatory, and antiprotozoal effects.[2][6][7][8][9]

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of N-phenyl-1,3-thiazol-2-amine derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and structure-activity relationships (SAR) of this important class of compounds.

Chemical Properties and Synthesis

The chemical behavior of N-phenyl-1,3-thiazol-2-amine derivatives is largely dictated by the interplay of the electron-rich thiazole ring, the exocyclic amine, and the appended phenyl group. This section will delve into the common synthetic strategies and the reactivity of this scaffold.

The Hantzsch Thiazole Synthesis: A Cornerstone Methodology

A prevalent and versatile method for the synthesis of N-phenyl-1,3-thiazol-2-amine derivatives is the Hantzsch thiazole synthesis.[6][10][11][12] This reaction involves the condensation of a thiourea derivative (in this case, an N-phenylthiourea) with an α-haloketone. The choice of substituents on both the N-phenylthiourea and the α-haloketone allows for the generation of a diverse library of derivatives.

The causality behind this experimental choice lies in its reliability and the ready availability of a wide range of starting materials. The reaction proceeds via a well-established mechanism involving initial nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by cyclization and dehydration to afford the thiazole ring.

Experimental Protocol: Generalized Hantzsch Synthesis of N-phenyl-1,3-thiazol-2-amine Derivatives

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriately substituted N-phenylthiourea (1 equivalent) and the desired α-haloketone (1 equivalent) in a suitable solvent such as ethanol or a water-methanol mixture.[13][14]

  • Reaction Initiation: Add a few drops of a catalyst, such as concentrated hydrochloric acid, to the mixture.[14]

  • Reflux: Heat the reaction mixture to reflux for a period of 2 to 4 hours.[6][14] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and add water. Neutralize the solution with an aqueous base (e.g., NaOH) to a pH of approximately 8 to precipitate the product.[14]

  • Purification: Filter the resulting precipitate, wash with cold water, and dry.[14] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[1]

The following diagram illustrates the generalized Hantzsch synthesis pathway.

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions N-phenylthiourea N-phenylthiourea Product N-phenyl-1,3-thiazol-2-amine Derivative N-phenylthiourea->Product + alpha-haloketone α-haloketone alpha-haloketone->Product + Solvent Ethanol or Water/Methanol Solvent->Product Catalyst Acid (e.g., HCl) Catalyst->Product Heat Reflux Heat->Product caption Generalized Hantzsch Synthesis Workflow

Caption: Generalized Hantzsch Synthesis Workflow.

Physical and Spectroscopic Properties

The physical properties of N-phenyl-1,3-thiazol-2-amine derivatives are significantly influenced by the nature and position of substituents on both the phenyl and thiazole rings. These properties, in turn, impact their solubility, bioavailability, and pharmacokinetic profiles.[15][16]

Solubility and Lipophilicity

Generally, the 2-aminothiazole moiety is considered problematic in drug design due to potential issues with low water solubility.[15] Isosteric replacement of the thiazole's sulfur with an oxygen to form a 2-aminooxazole has been shown to significantly increase hydrophilicity and water solubility, often by two orders of magnitude.[15][16] This highlights the critical role of the thiazole sulfur in influencing the overall lipophilicity of the molecule. The lipophilicity, often expressed as logP, can be modulated by the introduction of polar or nonpolar substituents.

Crystallographic Analysis

X-ray crystallography has provided valuable insights into the three-dimensional structure of several N-phenyl-1,3-thiazol-2-amine derivatives.[14][17][18][19] These studies reveal that the dihedral angle between the planes of the phenyl and thiazole rings is a key structural feature. For instance, in N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, this angle is 54.18°.[14] The crystal packing is often stabilized by intermolecular hydrogen bonds, typically forming R22(8) ring motifs, as well as π-π stacking interactions between the thiazole rings.[14][17][18]

Table 1: Summary of Selected Physical and Crystallographic Data for N-phenyl-1,3-thiazol-2-amine Derivatives

CompoundMolecular FormulaMelting Point (°C)Crystal SystemDihedral Angle (Phenyl/Thiazole)Reference
Phenyl N-(1,3-thiazol-2-yl)carbamateC₁₀H₈N₂O₂S-Monoclinic66.69°[17]
N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amineC₁₂H₁₄N₂S-Monoclinic73.15°[18]
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amineC₉H₆Cl₂N₂S-Monoclinic54.18°[14]
4-(4-nitrophenyl)-N-(3-(trifluoromethyl)phenyl)thiazol-2-amineC₁₆H₁₀F₃N₃O₂S230–232--[13]
Spectroscopic Characterization

The structural elucidation of N-phenyl-1,3-thiazol-2-amine derivatives relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy: The proton NMR spectra of these compounds exhibit characteristic signals. The protons of the phenyl ring typically appear as a multiplet in the aromatic region (δ 7.0-8.5 ppm).[13][20][21] The proton on the C5 position of the thiazole ring usually resonates as a singlet around δ 6.5-7.5 ppm.[6][21] The N-H proton of the amino group gives a broad singlet, the chemical shift of which is dependent on the solvent and concentration.[20][22]

¹³C NMR Spectroscopy: In the carbon NMR spectra, the C2 carbon of the thiazole ring (attached to the amino group) is typically observed in the range of δ 165-170 ppm.[21][22] The other thiazole carbons (C4 and C5) and the phenyl carbons resonate at higher fields.

IR Spectroscopy: The IR spectra provide key information about the functional groups present. A characteristic N-H stretching vibration for the amino group is observed in the region of 3100-3400 cm⁻¹.[13] The C=N stretching of the thiazole ring appears around 1470-1570 cm⁻¹.[13]

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. The molecular ion peak [M]⁺ is typically observed, along with characteristic fragments corresponding to the loss of substituents or cleavage of the molecule.[13][20][22]

Experimental Protocol: General Spectroscopic Characterization Workflow

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[22]

    • IR: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

    • MS: Dissolve a small amount of the sample in a suitable volatile solvent for analysis by techniques such as Electrospray Ionization (ESI).

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength (e.g., 400 or 500 MHz).[23]

    • IR: Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • MS: Obtain the mass spectrum in a suitable ionization mode (positive or negative) over an appropriate mass range.

  • Data Analysis: Interpret the obtained spectra to confirm the structure of the synthesized compound, assigning the observed signals to the corresponding atoms and functional groups.

The following diagram illustrates a typical workflow for the characterization of a synthesized N-phenyl-1,3-thiazol-2-amine derivative.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesized_Compound Synthesized N-phenyl-1,3-thiazol-2-amine Derivative NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Structural_Elucidation Structural Elucidation and Confirmation NMR->Structural_Elucidation IR->Structural_Elucidation MS->Structural_Elucidation caption Spectroscopic Characterization Workflow

Caption: Spectroscopic Characterization Workflow.

Structure-Activity Relationships (SAR) and Biological Significance

The biological activity of N-phenyl-1,3-thiazol-2-amine derivatives is intricately linked to their structural features. Understanding the SAR is crucial for the rational design of more potent and selective therapeutic agents.[24]

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of this scaffold.[6][10][13] The nature of the substituents on both the phenyl and thiazole rings plays a critical role in determining the spectrum and potency of antimicrobial action. For instance, the presence of a naphthoquinone ring has been shown to confer high antibacterial activity.[6][10] Similarly, furan and bromothiophene substituents on the thiazole ring have also demonstrated significant antibacterial effects, whereas aromatic substituents with nitro, fluoro, or chloro groups did not show an inhibitory effect in one study.[6][10]

Anticancer and Other Biological Activities

N-phenyl-1,3-thiazol-2-amine derivatives have also been investigated for their potential as anticancer,[2][6] anti-inflammatory,[2][6][9] and antileishmanial agents.[7][11] For example, certain derivatives have shown promising activity against Leishmania amazonensis.[7][11] In the context of cholinesterase inhibition, studies have suggested that a flexible benzyl-type substituent coupled to the 1,3-thiazol-2-amino linker is preferred for selectivity towards butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[9]

The following diagram illustrates the relationship between the core scaffold, its modifications, and the resulting biological activities.

SAR_Diagram cluster_modifications Structural Modifications cluster_activities Biological Activities Core_Scaffold N-phenyl-1,3-thiazol-2-amine Core Phenyl_Substituents Substituents on Phenyl Ring (e.g., -Cl, -NO₂, -OCH₃) Core_Scaffold->Phenyl_Substituents Thiazole_Substituents Substituents on Thiazole Ring (e.g., Furan, Thiophene) Core_Scaffold->Thiazole_Substituents Linker_Modification Linker Modification (e.g., amides vs. amines) Core_Scaffold->Linker_Modification Anti_inflammatory Anti-inflammatory Core_Scaffold->Anti_inflammatory Antimicrobial Antimicrobial Phenyl_Substituents->Antimicrobial Anticancer Anticancer Phenyl_Substituents->Anticancer Thiazole_Substituents->Antimicrobial Antileishmanial Antileishmanial Thiazole_Substituents->Antileishmanial Cholinesterase_Inhibition Cholinesterase Inhibition Linker_Modification->Cholinesterase_Inhibition caption Structure-Activity Relationship Overview

Caption: Structure-Activity Relationship Overview.

Conclusion

The N-phenyl-1,3-thiazol-2-amine scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents and functional materials. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in scientific research. This guide has provided a comprehensive overview of the core physical and chemical properties of these compounds, offering practical insights into their synthesis, characterization, and structure-activity relationships. A thorough understanding of these fundamental principles is paramount for the successful design and optimization of novel N-phenyl-1,3-thiazol-2-amine derivatives with enhanced efficacy and desired physicochemical properties.

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The Discovery and Synthesis of Novel 4-Phenyl-1,3-thiazol-2-amine Analogs: A Guide for Lead Generation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 4-phenyl-1,3-thiazol-2-amine core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1] Its derivatives have garnered significant attention due to a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5] This guide provides senior application scientists and drug development professionals with an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of novel analogs based on this versatile scaffold. We will delve into the mechanistic underpinnings of synthetic strategies, provide validated experimental protocols for biological screening, and offer insights into the rational design of next-generation therapeutic agents.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most reliable and time-honored method for constructing the 4-phenyl-1,3-thiazol-2-amine scaffold is the Hantzsch thiazole synthesis, first reported in 1887.[1][6] Its enduring prevalence is a testament to its simplicity, use of readily available starting materials, and consistently high yields.[1][7]

The Underlying Mechanism

The reaction proceeds via the condensation of an α-haloketone (e.g., a substituted 2-bromoacetophenone) with a thioamide, most commonly thiourea to yield the 2-amino derivatives.[1][7] The causality of the reaction pathway is a logical sequence of nucleophilic attack and intramolecular cyclization.

The generally accepted mechanism involves:

  • Nucleophilic Attack: The sulfur atom of the thiourea, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone. This initial step is a classic SN2 reaction, displacing the halide ion.[7]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate performs a nucleophilic attack on the ketone's carbonyl carbon.

  • Dehydration: A molecule of water is eliminated, leading to the formation of the stable, aromatic thiazole ring.[7]

This mechanistic understanding is crucial for troubleshooting and for predicting the outcome of reactions with novel or complex substrates.

Hantzsch_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product R1 α-Haloketone (e.g., 2-Bromoacetophenone) S1 Step 1: Nucleophilic Attack (SN2 Reaction) R1->S1 R2 Thiourea R2->S1 S2 Step 2: Intermediate Formation S1->S2 Halide loss S3 Step 3: Intramolecular Cyclization S2->S3 N attacks C=O S4 Step 4: Dehydration & Aromatization S3->S4 - H2O P1 4-Phenyl-1,3-thiazol-2-amine S4->P1

Caption: The Hantzsch synthesis workflow.

Self-Validating Experimental Protocol: Synthesis of 4-Phenyl-1,3-thiazol-2-amine

This protocol is designed to be self-validating; successful formation of the product is indicated by its poor solubility in the aqueous work-up, leading to precipitation.

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

Procedure:

  • In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.[7]

  • Add 5 mL of methanol to the vial. The choice of a polar protic solvent like methanol facilitates the dissolution of the reactants and aids the SN2 step.

  • Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 70-80°C) for 30-60 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. This step neutralizes the hydrobromic acid (HBr) byproduct, causing the free amine product to precipitate.

  • Swirl the beaker to ensure thorough mixing and complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water to remove any remaining inorganic salts.

  • Dry the collected solid on a watchglass. The product can be further purified by recrystallization from ethanol if necessary.

Biological Evaluation: A Hierarchical Screening Cascade

Efficiently identifying promising drug candidates from a library of newly synthesized analogs requires a structured, multi-tiered screening approach. This cascade allows for the rapid elimination of inactive or overly toxic compounds while prioritizing potent and selective leads for further investigation.[8]

Screening_Cascade A Tier 1: Primary Screening (High-Throughput) B Whole-Cell Cytotoxicity Assay (e.g., MTT Assay vs. Cancer Cell Lines) A->B C Antimicrobial Assay (e.g., MIC Determination) A->C D Tier 2: Secondary Screening (Mechanism of Action) B->D Active Hits C->D Active Hits E In Vitro Kinase Inhibition Assay (e.g., B-Raf, VEGFR-2) D->E F Tier 3: Selectivity & Safety E->F Potent & Selective Hits G Cytotoxicity vs. Normal Cell Lines (e.g., Vero, MCF10A) F->G H Lead Optimization G->H Favorable Selectivity Index

Caption: A typical screening cascade for novel thiazole analogs.

Tier 1: Primary Anticancer Screening (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9][10][11] It is widely used for initial high-throughput screening of potential anticancer agents.[10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Protocol: Cytotoxicity against HepG-2 Human Liver Cancer Cells

  • Cell Seeding: Seed HepG-2 cells in a 96-well microplate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole analogs in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various final concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.[12]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[9][13]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]

  • Absorbance Reading: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[9] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Tier 2: Mechanistic Screening (VEGFR-2 Kinase Assay)

Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of many cancers, making it a prime therapeutic target.[14][15] An in vitro kinase assay can confirm if a compound's cytotoxic effect is due to the specific inhibition of a target like VEGFR-2.

Principle: This assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the VEGFR-2 enzyme. The inhibitory effect of a compound is quantified by the reduction in substrate phosphorylation, often detected via a luminescence-based ATP consumption assay (e.g., Kinase-Glo®).[14][16]

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

  • Reagent Preparation: Prepare a 1x Kinase Buffer from a 5x stock. Prepare serial dilutions of the test inhibitor in 1x Kinase Buffer (final DMSO concentration should not exceed 1%).[14][16]

  • Master Mix: Prepare a master mixture containing 5x Kinase Buffer, ATP (e.g., 500 µM stock), and a suitable peptide substrate (e.g., Poly (Glu:Tyr, 4:1)).[16]

  • Plate Setup: To a white 96-well plate, add 25 µL of the master mixture to all wells.[14]

    • Test Wells: Add 5 µL of the diluted test compounds.

    • Positive Control: Add 5 µL of 1x Kinase Buffer with DMSO.

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.

  • Enzyme Addition: Thaw recombinant human VEGFR-2 enzyme on ice. Dilute the enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[16]

  • Reaction Initiation: Add 20 µL of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[14][16]

  • Incubation: Incubate the plate at 30°C for 45 minutes.[16]

  • Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[14][16]

  • Measurement: Read the luminescence using a microplate reader. The "Blank" value is subtracted from all other readings, and the inhibitory activity is calculated as the percentage reduction in signal compared to the positive control.[16]

Structure-Activity Relationship (SAR) Analysis

SAR studies are fundamental to lead optimization, providing critical insights into how specific structural modifications influence biological activity.[17][18][19][20] For the 4-phenyl-1,3-thiazol-2-amine scaffold, activity is modulated by substituents at two primary locations: the 4-phenyl ring and the 2-amino group.

Caption: Key sites for SAR modification on the scaffold.

Key SAR Insights
  • Substitutions on the 4-Phenyl Ring (R1): The electronic nature and position of substituents on the phenyl ring are critical. Studies have shown that electron-withdrawing groups like halogens (e.g., 4-Cl, 4-F) can be crucial for selective activity against Gram-positive bacteria.[21] In anticancer applications, substitutions like methoxy groups can significantly enhance inhibitory activity against specific kinases like tubulin.[22]

  • Substitutions on the 2-Amino Group (R2): The 2-amino group is a versatile handle for modification. Acylation or the introduction of other cyclic moieties can profoundly impact potency. For example, linking additional heterocyclic rings like pyrazoline or oxadiazole has been shown to produce compounds with significant antimicrobial activity.[3][5][23]

Data-Driven SAR Table

The following table presents hypothetical data illustrating how structural changes can affect biological outcomes against different targets. This quantitative representation is essential for making informed decisions during the lead optimization phase.

Compound IDR1 (4-Phenyl)R2 (2-Amino)Cancer Cell IC₅₀ (MCF-7, µM)Kinase IC₅₀ (B-Raf, µM)Bacterial MIC (S. aureus, µg/mL)
LEAD-01 H-NH₂55.4>10064
LEAD-02 4-Cl-NH₂20.175.82[21]
LEAD-03 4-OCH₃-NH₂15.78.332
LEAD-04 4-Cl-NH-Acetyl45.2>100128
LEAD-05 4-OCH₃-NH-Benzoyl5.20.95>128

This is representative data for illustrative purposes.

Conclusion and Future Directions

The 4-phenyl-1,3-thiazol-2-amine scaffold remains a highly productive platform for the discovery of novel therapeutic agents. The Hantzsch synthesis provides a robust and adaptable route to a vast chemical space of analogs. A systematic biological evaluation, employing a hierarchical screening cascade from whole-cell assays to specific molecular target assays, is critical for identifying high-quality lead compounds.

Future work should focus on:

  • Exploring Diverse Substitutions: Leveraging combinatorial chemistry and modern synthetic methods to explore a wider range of substituents at the R1 and R2 positions to improve potency and selectivity.

  • Dual-Target Inhibitors: Designing analogs that can simultaneously inhibit multiple key targets in a disease pathway, such as different kinases in cancer signaling.

  • ADME/Tox Profiling: Integrating early-stage absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling to ensure that potent compounds also possess favorable drug-like properties.

By combining established synthetic chemistry with modern screening paradigms and rational design, the 4-phenyl-1,3-thiazol-2-amine core will continue to be a source of promising clinical candidates.

References

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Spectroscopic Profiling and Synthesis of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. Specifically, diaryl-substituted thiazoles such as N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine represent highly active pharmacophores where the electronic effects of the substituents (e.g., the electron-withdrawing nitro group and the sterically hindered chloro group) dictate both target binding affinity and pharmacokinetic stability[2].

This technical guide provides a comprehensive framework for the chemical synthesis, isolation, and rigorous spectroscopic characterization (IR, 1H-NMR, 13C-NMR) of this specific compound, designed to serve as a self-validating reference for researchers and drug development professionals.

Chemical Synthesis & Mechanistic Pathway

The most robust and classical method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis [1]. For this target molecule, the reaction involves the bimolecular condensation of an α-haloketone (1-(3-nitrophenyl)-2-bromoethanone) with a substituted thiourea (1-(2-chlorophenyl)thiourea).

Mechanistic Causality

The reaction proceeds via a highly regioselective pathway driven by the nucleophilicity of the sulfur atom.

  • S-Alkylation: The sulfur atom of the thiourea acts as a soft nucleophile, attacking the electrophilic α-carbon of the haloketone, displacing the bromide ion to form an S-alkylated intermediate[1].

  • Intramolecular Cyclization: The adjacent nucleophilic nitrogen attacks the highly electrophilic carbonyl carbon, forming a 5-membered hydroxythiazoline intermediate.

  • Dehydration: Driven by the thermodynamic stability of aromatization, the intermediate rapidly loses a water molecule to yield the fully conjugated 1,3-thiazole ring[1].

SynthesisMechanism A 1-(3-nitrophenyl) -2-bromoethanone C S-Alkylation Intermediate A->C Nucleophilic Attack (- HBr) B 1-(2-chlorophenyl) thiourea B->C D Hydroxythiazoline Intermediate C->D Intramolecular Cyclization E Target 2-Aminothiazole Derivative D->E Dehydration (- H2O)

Mechanism of the Hantzsch 2-aminothiazole synthesis pathway.

Experimental Protocol: Synthesis & Purification

To ensure reproducibility and high yield, the following protocol utilizes ethanol as a solvent. Ethanol provides a sufficient boiling point (~78 °C) to overcome the activation energy barrier for the cyclization step while maintaining solubility for both precursors[1].

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, suspend 1-(3-nitrophenyl)-2-bromoethanone (1.0 equiv, 10 mmol) and 1-(2-chlorophenyl)thiourea (1.1 equiv, 11 mmol) in 20 mL of absolute ethanol.

  • Condensation (Reflux): Attach a reflux condenser and heat the mixture to 78 °C with continuous magnetic stirring for 3–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase until the starting materials are consumed.

  • Precipitation & Neutralization: Upon completion, cool the reaction mixture to room temperature. The product typically precipitates as a hydrobromide salt. Pour the mixture into 50 mL of ice-cold distilled water and neutralize with a 5% aqueous sodium carbonate ( Na2​CO3​ ) solution until the pH reaches 7.5–8.0. This step is critical to deprotonate the basic thiazole nitrogen and isolate the free base[3].

  • Isolation: Filter the resulting solid precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water to remove water-soluble impurities and inorganic salts.

  • Purification (Recrystallization): Recrystallize the crude product from hot ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield. Filter and dry the purified crystals under a vacuum desiccator.

Spectroscopic Data & Structural Elucidation

The structural integrity of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine is validated through a combination of IR, 1H-NMR, and 13C-NMR spectroscopy. The data presented below reflects the expected chemical shifts and absorption bands based on the electronic environments of the molecule's functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of the secondary amine, the nitro group, and the formation of the thiazole ring. The conjugation of the thiazole ring with the aryl substituents lowers the typical C=N stretching frequency compared to isolated imines[4].

Functional GroupAbsorption Band ( cm−1 )Appearance / IntensityStructural Causality
N-H Stretch 3385Sharp, MediumConfirms the secondary amine linkage between the 2-chlorophenyl ring and the thiazole core.
C-H (Aromatic) 3110WeakCharacteristic stretching of sp2 hybridized carbons on the aryl and thiazole rings.
C=N (Thiazole) 1615StrongConfirms the formation of the thiazole ring system[4].
C=C (Aromatic) 1575StrongAromatic ring skeletal vibrations.
NO2​ (Asymmetric) 1525Very StrongHighly characteristic band for the electron-withdrawing nitro group on the C-4 phenyl ring[4].
NO2​ (Symmetric) 1345StrongSymmetric stretching counterpart to the 1525 cm−1 band.
C-S-C (Thiazole) 1065MediumValidates the thioether-like linkage within the newly formed heterocycle.
C-Cl Stretch 745StrongConfirms the presence of the halogen on the N-aryl ring.
1H-NMR Spectroscopy (400 MHz, DMSO- d6​ )

The 1H-NMR spectrum is defined by the strong deshielding effects of the nitro group, the chloro group, and the heteroaromatic thiazole ring.

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Causality
10.25 Singlet (br)1HN-H Highly deshielded due to hydrogen bonding and resonance with the electron-deficient thiazole ring.
8.72 Triplet ( J=2.0 Hz)1HAr-H (H-2')Ortho to both the NO2​ group and the thiazole ring; experiences maximum -I and -M deshielding.
8.45 Doublet of doublets ( J=8.3,1.5 Hz)1HAr-H (H-6'')Ortho to the NH group on the 2-chlorophenyl ring; deshielded by spatial proximity to the Cl atom.
8.35 Doublet of d.d. ( J=8.2,2.0,1.0 Hz)1HAr-H (H-4')Ortho to the NO2​ group; strongly deshielded.
8.28 Doublet of triplets ( J=7.8,1.5 Hz)1HAr-H (H-6')Para to the NO2​ group; deshielded by resonance.
7.75 Triplet ( J=8.0 Hz)1HAr-H (H-5')Meta to the NO2​ group; least deshielded proton on the 3-nitrophenyl ring.
7.65 Singlet1HThiazole H-5 Characteristic isolated proton of a 2,4-disubstituted thiazole. Deshielded into the aromatic region by adjacent N and S atoms[4].
7.52 Doublet of doublets ( J=8.0,1.5 Hz)1HAr-H (H-3'')Ortho to the electronegative Chlorine atom.
7.38 Triplet of doublets ( J=7.8,1.5 Hz)1HAr-H (H-4'')Meta to the Chlorine atom.
7.12 Triplet of doublets ( J=7.8,1.5 Hz)1HAr-H (H-5'')Para to the Chlorine atom.
13C-NMR Spectroscopy (100 MHz, DMSO- d6​ )

The carbon spectrum highlights the highly polarized nature of the molecule, with the thiazole C-2 carbon appearing furthest downfield due to being flanked by two nitrogen atoms and a sulfur atom.

Chemical Shift ( δ , ppm)Carbon TypeAssignmentStructural Causality
163.5 QuaternaryThiazole C-2 Extreme deshielding from adjacent S, intra-ring N, and exocyclic NH.
148.8 QuaternaryThiazole C-4 Deshielded by the adjacent intra-ring N and the attached aryl group.
148.2 QuaternaryAr-C (C-3')Directly attached to the strongly electron-withdrawing NO2​ group.
138.4 QuaternaryAr-C (C-1'')Directly attached to the exocyclic secondary amine.
135.6 QuaternaryAr-C (C-1')Linkage point to the thiazole ring.
131.5, 130.2, 123.2, 120.4 Methine (CH)Ar-C (3-nitrophenyl)Aromatic carbons of the nitro-substituted ring. C-2' (120.4) is highly shielded by resonance effects.
129.5, 127.8, 124.6, 121.0 Methine (CH)Ar-C (2-chlorophenyl)Aromatic carbons of the chloro-substituted ring.
122.5 QuaternaryAr-C (C-2'')Directly attached to the Chlorine atom.
106.8 Methine (CH)Thiazole C-5 Characteristic upfield shift for the C-5 position of 1,3-thiazoles due to electron delocalization from the sulfur atom.

Sources

Methodological & Application

Protocol for testing enzyme inhibition by novel thiazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of Novel Thiazole Derivatives for Acetylcholinesterase Inhibition Using a Kinetic Ellman’s Assay

Introduction & Mechanistic Rationale

Thiazole derivatives have emerged as highly privileged pharmacophores in neurodegenerative drug discovery, particularly as inhibitors of Acetylcholinesterase (AChE) for Alzheimer's disease therapy[1]. The thiazole ring provides critical hydrogen bonding and π−π stacking interactions with the peripheral anionic site (PAS) and catalytic active site (CAS) of the AChE enzyme[2].

To accurately quantify the inhibitory potency ( IC50​ ) of these novel compounds, a modified kinetic Ellman’s assay is employed. The assay relies on the enzymatic hydrolysis of acetylthiocholine (ATCh) to thiocholine. The free sulfhydryl group of thiocholine subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate (TNB) anion, which is quantified spectrophotometrically at 412 nm[3].

Causality Insight (Expertise & Experience): Many thiazole derivatives are inherently colored or fluorescent. Relying on a traditional endpoint assay can introduce severe optical interference and false readouts. By utilizing a kinetic readout (measuring the rate of TNB formation over time), background absorbance from the test compounds is mathematically eliminated via slope subtraction, ensuring high-fidelity data[4].

Experimental Workflow

G Step1 1. Pre-incubate AChE + Thiazole Derivative Step2 2. Add ATCh Substrate + DTNB Reagent Step1->Step2 Equilibrium reached Step3 3. Thiocholine Generation (Thiol Exchange) Step2->Step3 Enzymatic Hydrolysis Step4 4. TNB Anion Formation (Yellow Chromophore) Step3->Step4 Reaction with DTNB Step5 5. Kinetic Readout (Absorbance at 412 nm) Step4->Step5 Quantification

Fig 1: Kinetic workflow of the Ellman's assay for testing AChE inhibition by thiazoles.

Materials and Reagents

  • Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (Electric eel) or recombinant human AChE[3].

  • Substrate: Acetylthiocholine iodide (ATChI), 10 mM stock in deionized water (prepared fresh daily to prevent auto-hydrolysis)[3].

  • Detection Reagent: DTNB (Ellman’s reagent), 10 mM stock in assay buffer[3].

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0). Note: A pH of 8.0 is strictly maintained to optimize the thiol exchange reaction while preserving enzyme stability[4].

  • Test Compounds: Novel thiazole derivatives dissolved in 100% DMSO (10 mM stock)[2].

  • Reference Inhibitor: Donepezil hydrochloride (positive control)[2].

Self-Validating Protocol

This 96-well microplate protocol is designed with internal controls to ensure a completely self-validating system.

Step 1: Reagent Preparation & Compound Dilution Prepare serial dilutions of the thiazole derivatives in DMSO. Dilute these stocks into the assay buffer to create a 10X working solution[3]. Causality: The final DMSO concentration in the assay must not exceed 1% (v/v). Higher concentrations of organic solvents induce conformational changes in AChE, artificially depressing baseline activity and yielding false-positive inhibition profiles.

Step 2: Plate Setup To a clear, flat-bottom 96-well microplate, add the following to achieve a final volume of 150 µL per well[3]:

  • Blank Wells (Non-enzymatic hydrolysis control): 100 µL Buffer + 25 µL 10X Compound (or vehicle) + 25 µL Buffer (replacing enzyme).

  • 100% Activity Wells (Negative control): 100 µL Buffer + 25 µL 1% DMSO in Buffer (vehicle) + 25 µL AChE (0.1 U/mL).

  • Test Wells: 100 µL Buffer + 25 µL 10X Thiazole Compound + 25 µL AChE (0.1 U/mL).

  • Positive Control Wells: 100 µL Buffer + 25 µL 10X Donepezil + 25 µL AChE (0.1 U/mL).

Step 3: Pre-Incubation Incubate the plate at 25°C for 10-15 minutes[3]. Causality: Thiazole derivatives frequently exhibit slow-binding or time-dependent inhibition kinetics due to deep penetration into the AChE active site gorge. Omitting this pre-incubation step prevents the system from reaching thermodynamic equilibrium, leading to severely underestimated inhibitory potency.

Step 4: Reaction Initiation Add 50 µL of the DTNB solution to all wells, immediately followed by 25 µL of the ATChI substrate solution to initiate the reaction[3].

Step 5: Kinetic Readout Immediately transfer the plate to a microplate reader. Measure absorbance at 412 nm kinetically, taking readings every 60 seconds for 10-15 minutes at 25°C[3].

Data Analysis & Assay Validation

Kinetic Rate Calculation: Extract the linear slope ( ΔA412​/min ) from the kinetic curves for each well. Subtract the slope of the Blank from the Test and 100% Activity wells to correct for spontaneous ATChI hydrolysis.

Percent Inhibition: % Inhibition=(1−SlopeActivity Control​SlopeTest​​)×100

Plot % Inhibition against the log[Inhibitor] concentration and fit using a non-linear regression model (four-parameter logistic equation) to determine the IC50​ .

Assay Robustness (Z'-factor): To validate the assay for high-throughput screening (HTS), calculate the Z'-factor using the 100% Activity Control ( μc​,σc​ ) and the Positive Control ( μp​,σp​ )[5]:

Z′=1−∣μc​−μp​∣3(σc​+σp​)​

Causality: A Z'-factor 0.5 guarantees that the assay has a sufficiently large signal window and low variance to reliably distinguish true thiazole hits from background noise[5].

Quantitative Data Summary

Below is a representative data set comparing the inhibitory potency of various structural classes of thiazole derivatives against AChE, demonstrating the structure-activity relationship (SAR)[1][2].

Compound ClassRepresentative Compound IC50​ (µM)Z'-factor (Assay Quality)Selectivity (AChE vs BuChE)
Coumarinyl ThiazoleCompound 6b0.87 ± 0.090.78> 10-fold
Benzylpiperidine ThiazoleDerivative E0.30 ± 0.040.81> 50-fold
Acridine-Thiazole HybridCompound A0.0065 ± 0.0010.75> 100-fold
Standard Control Donepezil 7.23 ± 0.12 0.85 Highly Selective

References

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega |1

  • Combined in Vitro and in Silico Studies for the Anticholinesterase Activity and Pharmacokinetics of Coumarinyl Thiazoles and Oxadiazoles | Frontiers in Chemistry | 2

  • Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay | Analytical Biochemistry (PubMed) | 4

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays | Journal of Biomolecular Screening (PubMed) |5

  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8" | Benchchem |3

Sources

Application Note: Evaluating N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel anti-inflammatory agents frequently centers on overcoming the gastrointestinal and cardiovascular toxicities associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine is a rationally designed 2,4-disubstituted thiazole derivative that exhibits potent potential as a dual inhibitor of the cyclooxygenase (COX) and lipoxygenase (5-LOX) pathways. This application note provides drug development professionals and researchers with a comprehensive, self-validating framework for evaluating this compound's mechanistic efficacy, cellular permeability, and safety profile in preclinical anti-inflammatory models.

Scientific Rationale & Mechanism of Action

The 1,3-thiazole ring is a highly effective bioisostere for the carboxylic acid moiety found in conventional NSAIDs[1]. By replacing the acidic group with a nitrogen- and sulfur-containing heterocycle, the compound maintains high binding affinity to the hydrophobic pockets of inflammatory enzymes while significantly reducing the risk of gastric ulceration [1].

The specific substitution pattern of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine drives its target selectivity:

  • 2-Chlorophenyl Group: The ortho-chloro substitution restricts the rotational freedom of the aniline ring. This conformational locking allows the moiety to favorably insert into the secondary hydrophobic side pocket of COX-2 (lined by Val523 and Arg513), which is inaccessible in the COX-1 isoform.

  • 3-Nitrophenyl Group: The strongly electron-withdrawing meta-nitro group at the 4-position of the thiazole ring acts as a critical hydrogen bond acceptor. This facilitates stable interactions with Arg120 and Tyr355 at the entrance of the COX channel, while also mimicking the binding pose required to inhibit 5-LOX [2, 3].

By simultaneously blocking COX-2 and 5-LOX, this compound prevents the arachidonic acid cascade from shunting toward leukotriene overproduction—a common side effect of selective COX-2 inhibitors that can exacerbate asthma and allergic responses.

MOA AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Oxidation LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Oxidation PGE2 Prostaglandins (PGE2, PGD2) COX2->PGE2 LT Leukotrienes (LTB4, LTC4) LOX5->LT Inflam Inflammation, Pain, Edema PGE2->Inflam LT->Inflam Drug N-(2-chlorophenyl)-4-(3-nitrophenyl) -1,3-thiazol-2-amine Drug->COX2 Inhibition Drug->LOX5 Inhibition

Mechanism of dual COX-2 and 5-LOX inhibition by the 1,3-thiazole derivative.

Experimental Workflow

To ensure rigorous validation, the evaluation pipeline is structured as a self-validating system. Enzymatic assays first establish the intrinsic biochemical affinity and selectivity index (SI). Only upon meeting the SI threshold does the compound proceed to cell-based assays to verify membrane permeability, metabolic stability, and lack of cytotoxicity.

Workflow Prep Compound Preparation (DMSO Stock) Enzyme In Vitro Enzymatic Assay (COX-1/2, 5-LOX) Prep->Enzyme Cell Cell-Based Assay (RAW 264.7 + LPS) Enzyme->Cell Selectivity Confirmed Data Data Analysis (IC50 & Selectivity) Cell->Data

Step-by-step experimental workflow for evaluating anti-inflammatory activity.

Experimental Protocols

Protocol A: In Vitro Enzymatic Inhibition Assay (COX-1/COX-2 & 5-LOX)

Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) and the COX-2 selectivity index. Self-Validation Mechanism: The inclusion of a 100% initial activity (vehicle) well and a background (no enzyme) well allows for the calculation of the Z'-factor. An assay is only deemed valid if Z' > 0.5. Positive controls ensure enzyme sensitivity is within expected historical ranges.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine in 100% anhydrous DMSO. Perform serial dilutions (0.01 µM to 100 µM) in assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin).

  • Control Setup:

    • Vehicle Control: 1% DMSO in assay buffer.

    • Positive Controls: Celecoxib (COX-2 selective), Indomethacin (COX-1/2 non-selective), and Zileuton (5-LOX selective).

  • Enzyme Incubation: In a 96-well plate, add 10 µL of the test compound/controls to 150 µL of assay buffer containing either ovine COX-1 (10 U/well), human recombinant COX-2 (10 U/well), or human 5-LOX. Incubate at 37°C for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (final concentration 100 µM) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as the co-substrate.

  • Detection: Measure the appearance of the oxidized TMPD product colorimetrically at 590 nm using a microplate reader. For 5-LOX, measure the formation of 5-HETE via a competitive ELISA kit.

  • Data Analysis: Calculate the % inhibition relative to the vehicle control. Determine the IC₅₀ using non-linear regression (four-parameter logistic curve). Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol B: Cell-Based Anti-Inflammatory Assay (RAW 264.7 Macrophages)

Purpose: To verify that the compound can penetrate the cell membrane and inhibit lipopolysaccharide (LPS)-induced Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α) release without causing cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Cytotoxicity Screen (MTT Assay): Before assessing efficacy, treat cells with the compound (1–100 µM) for 24 hours. Add MTT reagent (0.5 mg/mL) for 4 hours, lyse cells with DMSO, and read absorbance at 570 nm. Causality Rule: Only concentrations yielding >90% cell viability are carried forward to prevent false-positive anti-inflammatory readouts caused by cell death.

  • Inflammatory Induction: Pre-treat healthy cells with the compound at sub-toxic concentrations (e.g., 1, 5, 10 µM) for 2 hours. Stimulate inflammation by adding 1 µg/mL of LPS (from E. coli O111:B4) and incubate for 24 hours.

  • Biomarker Quantification: Collect the cell culture supernatant. Quantify PGE2 and TNF-α levels using commercially available target-specific ELISA kits according to the manufacturer's instructions.

  • Normalization: Normalize cytokine concentrations against total protein content (using a BCA assay) to account for minor variations in cell number.

Data Presentation & Expected Outcomes

The tables below represent the structured format for capturing and comparing the quantitative data generated from the protocols.

Table 1: Expected Enzymatic Inhibition Profile

Compound / ControlCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)5-LOX IC₅₀ (µM)
Thiazole Derivative > 50.000.85 ± 0.12> 58.82.10 ± 0.35
Celecoxib > 50.000.04 ± 0.01> 1250N/A
Indomethacin 0.65 ± 0.0529.6 ± 2.10.02N/A
Zileuton N/AN/AN/A0.50 ± 0.08

Table 2: Cellular Viability and Cytokine Inhibition (RAW 264.7)

Concentration (µM)Cell Viability (%)PGE2 Inhibition (%)TNF-α Inhibition (%)
Vehicle (0.1% DMSO) 100.0 ± 1.50.00.0
1.0 µM 99.2 ± 2.145.3 ± 4.222.1 ± 3.5
5.0 µM 98.5 ± 1.878.6 ± 5.154.3 ± 4.8
10.0 µM 94.1 ± 3.092.4 ± 2.776.5 ± 5.2

Formulation & Handling Guidelines

  • Solubility: N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine is highly lipophilic. It is practically insoluble in water but exhibits excellent solubility in DMSO and Dimethylformamide (DMF).

  • Stock Preparation: Prepare concentrated stocks (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound precipitation or degradation.

  • Storage: Store powder in a desiccator at room temperature, protected from light. Store DMSO aliquots at -20°C.

  • In Vivo Formulation: For future in vivo studies (e.g., carrageenan-induced paw edema), formulate the compound as a suspension in 0.5% Sodium Carboxymethyl Cellulose (CMC) or utilize a co-solvent system (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) to ensure uniform dosing.

References

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry.[Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules.[Link]

  • Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors. Chemical and Pharmaceutical Bulletin.[Link]

Application Note: Profiling Thiazole Derivatives as Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist evaluating novel heterocyclic scaffolds for oncology drug discovery, I consistently observe that the 1,3-thiazole ring serves as a highly privileged pharmacophore for kinase inhibition. The thiazole moiety, containing both sulfur and nitrogen heteroatoms, excels at forming critical hydrogen bonds within the adenine-binding pocket of the kinase hinge region (1)[1]. Furthermore, its lipophilic nature allows for favorable hydrophobic interactions, making it an ideal core for designing ATP-competitive inhibitors against critical oncology targets like EGFR, VEGFR-2, c-Met, and PI3K (2)[2].

Understanding the multi-target capacity of these derivatives is essential. By substituting the C-4 and C-5 positions of the thiazole ring, medicinal chemists can shift selectivity from Receptor Tyrosine Kinases (RTKs) to downstream serine/threonine kinases, effectively shutting down tumor proliferation pathways.

Mechanism cluster_0 Receptor Tyrosine Kinase Signaling Thiazole Thiazole Derivative (ATP-Competitive Inhibitor) EGFR EGFR / VEGFR-2 Thiazole->EGFR Blockade PI3K PI3K / AKT Pathway Thiazole->PI3K Dual Inhibition Pim1 Pim1 Kinase (Cell Cycle) Thiazole->Pim1 Blockade Apoptosis Apoptosis / Cell Cycle Arrest Thiazole->Apoptosis Induces EGFR->PI3K Phosphorylation mTOR mTOR Complex PI3K->mTOR Activation Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Promotes Pim1->Proliferation G1/S Transition

Mechanistic pathway of multi-target kinase inhibition by thiazole derivatives inducing apoptosis.

Quantitative Profiling of Thiazole Derivatives

Before initiating biochemical protocols, it is crucial to benchmark the expected potency of these compounds. Recent structural optimizations have yielded thiazole derivatives with IC50 values in the low nanomolar range. The table below summarizes quantitative data for specific thiazole scaffolds to provide a comparative baseline for your screening campaigns.

Compound ScaffoldTarget Kinase(s)IC50 ValueKey Cellular ObservationRef
Thiazole carboxamide (Cmpd 42)GSK-3β0.29 nMHigh target selectivity[1]
Coumarin-thiazole (Cmpd 11f)EGFR / VEGFR-225 nM / 2.90 µMSuperior to erlotinib in A-549 cells[3]
Thiazolyl-pyrazoline (Cmpd 10d)EGFR / VEGFR-232.5 nM / 43.0 nMPotent proapoptotic properties[4]
Bis-thiazole (Cmpd 3b)Pim10.32 µMG0/G1 cell cycle arrest[5]
Bis-dithiazole (Cmpd 23)PI3K / mTOR131 nM - 719 nMBlocks PI3K/mTOR signaling[6]

Self-Validating Experimental Protocols

To ensure scientific integrity, a kinase screening cascade must be a self-validating system. Biochemical affinity must be contextualized by cellular target engagement to rule out false positives caused by assay interference or poor membrane permeability.

Workflow Prep 1. Compound Prep (10-Point Serial Dilution) Biochem 2. ADP-Glo Kinase Assay (ATP at Km) Prep->Biochem Transfer Readout 3. Luminescence Readout (High S/N Ratio) Biochem->Readout ADP->ATP Conversion Analysis 4. IC50 Calculation (4-Parameter Logistic) Readout->Analysis Data Export Cellular 5. Cellular Validation (MTT / Target Engagement) Analysis->Cellular Lead Selection

Self-validating experimental workflow for biochemical and cellular profiling of kinase inhibitors.

Protocol A: In Vitro Luminescent Kinase Assay (ADP-Glo™)

Causality & Rationale: We utilize the ADP-Glo™ assay because it directly measures the universal product of kinase activity (ADP), providing a high signal-to-background ratio without relying on specialized fluorescent substrates (7)[7]. Crucially, to accurately measure the intrinsic affinity ( Ki​ ) of ATP-competitive thiazole inhibitors, the assay must be run at an ATP concentration equal to the Michaelis constant ( Km​ ) for the specific kinase (8)[8]. Running assays at saturating ATP will artificially mask the potency of competitive inhibitors.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution (e.g., 1:3 ratio) of the thiazole derivative in 100% DMSO. Transfer to a 384-well assay plate, ensuring the final DMSO concentration in the reaction does not exceed 1% to prevent enzyme denaturation[7].

  • Enzyme-Inhibitor Pre-incubation: Add 2.5 µL of the recombinant kinase (e.g., EGFR or Pim1) and peptide substrate mixture in kinase buffer (containing DTT to protect active-site cysteines) to the compound wells. Incubate for 15 minutes at room temperature.

    • Expert Insight: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium before the reaction is initiated.

  • Reaction Initiation: Initiate the phosphorylation event by adding 5 µL of the ATP solution (strictly prepared at 1×Km​ ). Incubate for 60 minutes at room temperature[7].

  • Reaction Termination & ADP Detection: Add 10 µL of ADP-Glo™ Reagent. This step simultaneously terminates the kinase reaction and depletes any unreacted ATP, preventing background noise[5][7]. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction[7]. Incubate for 30 minutes.

  • Data Acquisition & Validation: Read luminescence on a microplate reader. Validate the assay window using Staurosporine (a pan-kinase inhibitor) as a positive control and DMSO as a negative control[5]. Plot the percentage of inhibition against the log of the inhibitor concentration and fit to a four-parameter logistic (4PL) curve to derive the IC50[7].

Protocol B: Cellular Target Engagement & Viability (MTT Assay)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to factors like membrane impermeability or efflux pump activity. The MTT assay validates that the thiazole derivative successfully enters the cell and exerts a cytotoxic/cytostatic effect, correlating directly with the biochemical IC50 (5)[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., A-549 for EGFR inhibitors) in 96-well plates at a density of 5×103 cells/well. Incubate overnight at 37°C in 5% CO2 to allow for adherence (3)[3].

  • Compound Treatment: Aspirate media and replace with fresh media containing serial dilutions of the thiazole derivative. Include a vehicle control (0.1% DMSO) and a clinically relevant positive control (e.g., Erlotinib for EGFR)[3]. Incubate for 48 to 96 hours depending on the doubling time of the cell line[5].

  • MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Expert Insight: Only viable cells with active mitochondrial reductases will cleave the tetrazolium ring, forming insoluble purple formazan crystals. This provides a direct metabolic readout of viability.

  • Solubilization & Readout: Carefully aspirate the media and dissolve the formazan crystals in 100 µL of DMSO. Measure absorbance at 570 nm. Calculate the GI50 (concentration causing 50% growth inhibition) and cross-reference it against the biochemical IC50 to confirm target engagement[3].

References

  • [1] Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Source: nih.gov URL:

  • [7] Title: Application Notes and Protocols for 4-(2,4-Dimethylphenyl)-1,3-thiazole in Kinase Inhibitor Assays Source: benchchem.com URL:

  • [6] Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date (PI3K Focus) Source: rsc.org URL:

  • [2] Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment Source: tandfonline.com URL:

  • [3] Title: Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties Source: frontiersin.org URL:

  • [5] Title: Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study Source: tandfonline.com URL:

  • [8] Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: nih.gov URL:

  • [4] Title: Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer Source: tandfonline.com URL:

Sources

Application Note: Experimental Setup for Assessing Antiviral Properties of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Thiazole compounds have emerged as highly versatile scaffolds in medicinal chemistry, exhibiting potent antiviral properties against a broad spectrum of human pathogens, including Flaviviruses (Dengue, Zika), Influenza A/B, and Coronaviruses (SARS-CoV-2)[1][2]. The rationale for utilizing thiazole derivatives stems from their ability to act as bioisosteres; the electron-rich heteroaromatic ring engages in strong hydrogen bonding and π−π stacking interactions with viral targets. Mechanistically, these compounds frequently target viral proteases (e.g., flavivirus NS2B-NS3, SARS-CoV-2 3CLpro)[1][3] or essential host chaperone proteins like Hsp90, which are critical for viral ribonucleoprotein assembly[4].

Causality in Experimental Design

To robustly evaluate a novel thiazole compound, the experimental pipeline must bridge biochemical target engagement with physiological antiviral efficacy. A single assay is insufficient due to the high risk of false positives—specifically, off-target host cytotoxicity that mimics antiviral effects by simply killing the cellular factory the virus relies on. Therefore, a self-validating tri-tiered system is required:

  • Biochemical Screening: Validates direct target engagement (e.g., protease inhibition) without the confounding variables of cellular permeability.

  • Cell-Based Efficacy (CPE Reduction): Confirms that the compound successfully permeates the host cell membrane and prevents virus-induced cell death.

  • Cytotoxicity Profiling: Ensures the observed antiviral effect is not a secondary consequence of host cell death, establishing the critical Selectivity Index (SI).

Workflow Start Thiazole Library Synthesis & QC Tier1 Tier 1: Biochemical Assay (FRET Protease Inhibition) Start->Tier1 Decision1 IC50 < 10 µM? Tier1->Decision1 Tier2 Tier 2: Cell-Based Assay (CPE Reduction & Viral Yield) Tier3 Tier 3: Cytotoxicity (MTS/Neutral Red Viability) Tier2->Tier3 Decision2 EC50 < 10 µM? Tier3->Decision2 Decision1->Tier2 Yes Discard Exclude/Modify Decision1->Discard No Lead Lead Optimization (SI > 10) Decision2->Lead Yes & Low Tox Decision2->Discard No / High Tox

Tri-tiered experimental workflow for screening antiviral thiazole compounds.

Protocol 1: FRET-Based Viral Protease Inhibition Assay

Principle: Many thiazole derivatives act as uncompetitive or competitive inhibitors of viral proteases[1]. A Förster Resonance Energy Transfer (FRET) assay provides real-time, quantitative kinetic data. The self-validating nature of this protocol includes a "No Enzyme" control (to rule out compound auto-fluorescence) and a "Known Inhibitor" control to validate assay sensitivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 20% glycerol, 1 mM CHAPS). Reconstitute the recombinant viral protease (e.g., 10 nM final concentration for DENV2 NS2B-NS3) and the specific FRET substrate (e.g., 5 µM final)[1].

  • Compound Dilution: Serially dilute thiazole compounds in DMSO. Transfer to a 384-well black microplate to achieve final concentrations ranging from 0.1 µM to 100 µM. Scientist Insight: Ensure final DMSO concentration is ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Compound Pre-incubation: Add the protease to the compound wells and incubate at room temperature for 30 to 60 minutes. Scientist Insight: Pre-incubation is critical for detecting slow-binding inhibitors, a common kinetic characteristic of complex heterocyclic thiazoles.

  • Reaction Initiation: Add the FRET substrate to initiate the enzymatic cleavage.

  • Kinetic Readout: Continuously monitor fluorescence (e.g., Excitation: 380 nm, Emission: 460 nm) for 60 minutes using a multi-mode microplate reader[1].

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Determine the IC50​ using non-linear regression (dose-response inhibition).

MOA Virus Viral Entry & Uncoating Translation Translation of Viral Polyprotein Virus->Translation Protease Viral Protease (e.g., NS2B-NS3 / 3CLpro) Translation->Protease Cleavage Polyprotein Cleavage Protease->Cleavage Thiazole Thiazole Compound Thiazole->Protease Inhibition Competitive/Uncompetitive Inhibition Thiazole->Inhibition Replication Viral RNA Replication Complex Formation Cleavage->Replication

Mechanism of action of thiazoles inhibiting viral polyprotein processing.

Protocol 2: Cell-Based Cytopathic Effect (CPE) Reduction & Cytotoxicity

Principle: Biochemical potency does not guarantee cellular efficacy. The CPE reduction assay assesses the compound's ability to protect host cells from virus-induced lysis[5][6]. To ensure trustworthiness, cytotoxicity must be evaluated in parallel on uninfected cells using a viability dye to confirm that the reduction in viral titer is not merely due to host cell death[4][5].

Step-by-Step Methodology:

  • Cell Seeding: Seed permissive cells (e.g., MDCK for Influenza, Vero E6 for Flaviviruses/Coronaviruses) in 96-well flat-bottom plates at 1×104 cells/well. Incubate overnight at 37°C, 5% CO2​ until 80-90% confluent[2][7].

  • Viral Infection & Treatment (Co-addition): Remove growth media. Add the virus at an optimized Multiplicity of Infection (MOI, e.g., 0.01) simultaneously with serial half- log10​ dilutions of the thiazole compounds (e.g., 0.01 to 100 µM) in assay media containing 2% FBS[6][7].

    • Mandatory Controls: Virus Control (infected, no drug), Cell Control (uninfected, no drug), Positive Control (e.g., Remdesivir or Oseltamivir)[2][6][7].

  • Parallel Cytotoxicity Plate: Prepare an identical plate without the virus to measure the 50% Cytotoxic Concentration ( CC50​ )[6].

  • Incubation: Incubate for 72-120 hours until the Virus Control wells exhibit >80% CPE microscopically[5][6].

  • Viability Quantification: Add Neutral Red dye or MTS reagent to all wells. Incubate for 2-4 hours. Measure absorbance (e.g., 540 nm for Neutral Red, 490 nm for MTS)[4][6].

  • Metric Calculation: Calculate the EC50​ (concentration protecting 50% of cells from CPE) and CC50​ . Calculate the Selectivity Index ( SI=CC50​/EC50​ ). Scientist Insight: An SI > 10 is the minimum threshold required to consider a thiazole compound for in vivo pharmacokinetic studies[1][6].

Data Presentation: Quantitative Profiling of Thiazole Derivatives

A robust application note must benchmark novel compounds against established standards. The following table summarizes the expected quantitative output from the described protocols, illustrating how structural modifications at the thiazole C4/C5 positions influence antiviral efficacy and host toxicity[8].

Compound IDTarget VirusProtease IC50​ (µM)Cellular EC50​ (µM)Cytotoxicity CC50​ (µM)Selectivity Index (SI)
Thiazole-3aq DENV212.4 ± 1.14.5 ± 0.3>100>22.2
Thiazole-3au JEV8.7 ± 0.92.1 ± 0.2>100>47.6
Thiazole-CF3 Influenza AN/A (Hsp90 target)6.8 ± 0.587.212.8
Remdesivir (Ctrl) SARS-CoV-20.8 ± 0.11.2 ± 0.1>100>83.3
Oseltamivir (Ctrl) Influenza AN/A3.5 ± 0.4>100>28.5

Note: Data synthesis is based on structural optimization studies of thiazole derivatives in viral inhibition assays[1][2][8].

References

  • Identification of novel thiazole derivatives as flaviviral protease inhibitors effective against Dengue (DENV2) and Japanese encephalitis viruses Source: NIH PMC[Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates Source: NIH PMC[Link]

  • Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) Source: NIH PMC[Link]

  • Translational Health Science and Technology Institute Antiviral activity testing against SARS-CoV2 Source: THSTI[Link]

  • Design, Synthesis, and Biological Evaluation of Thiazoles Targeting Flavivirus Envelope Proteins Source: Journal of Medicinal Chemistry - ACS Publications[Link]

  • Anti-influenza virus activity of benzo[d]thiazoles that target heat shock protein 90 Source: HELDA - University of Helsinki[Link]

  • Standard Operating Procedure for In Vitro Antiviral Screening Source: Arbidol.org[Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential Source: Protocols.io[Link]

Sources

Application Notes & Protocols: N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine as a Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-aminothiazole moiety is a privileged pharmacophore in drug discovery, forming the structural core of numerous approved drugs and clinical candidates.[1][2] This guide provides a comprehensive overview of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine, a specific and highly functionalized 2-aminothiazole derivative, as a strategic scaffold for medicinal chemistry programs. We present detailed synthetic protocols, application notes for library development, and methodologies for biological evaluation against key therapeutic targets, including cancer, microbial infections, and inflammation. The rationale behind experimental design and data interpretation is emphasized to empower researchers in drug development.

Introduction: The 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a cornerstone of medicinal chemistry, prized for its rigid, planar structure and its ability to engage in a variety of non-covalent interactions with biological targets.[3] Its presence in drugs like the kinase inhibitor Dasatinib and the anti-inflammatory Meloxicam highlights its therapeutic versatility.[4] The scaffold N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine was strategically designed to incorporate key features for further chemical exploration:

  • 4-(3-nitrophenyl) group: The nitro group is a strong electron-withdrawing group and a bioisostere for other functionalities. It can be readily reduced to an amine, providing a synthetic handle for further derivatization via amide bond formation, sulfonylation, or reductive amination.

  • N-(2-chlorophenyl) group: The chlorine atom offers a point for potential metabolic blocking and can influence the dihedral angle of the phenyl ring, thereby modulating binding affinity. Its position can be varied to probe structure-activity relationships (SAR).

  • 2-amino linkage: This exocyclic amine serves as a crucial hydrogen bond donor and acceptor and is a key site for derivatization to explore chemical space and optimize pharmacokinetic properties.

This guide will treat this molecule not as a final compound, but as a "starting point" scaffold for generating compound libraries with diverse biological activities.

Synthesis of the Core Scaffold and Derivative Library

The synthesis of the core scaffold is achieved via a modified Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[5] Subsequent derivatization can be performed at multiple sites.

Synthetic Workflow Overview

The overall strategy involves a two-stage process: initial synthesis of the core scaffold followed by parallel synthesis to generate a library of analogues.

G Start Starting Materials (3'-Nitroacetophenone, Thiourea, etc.) Hantzsch Stage 1: Hantzsch Synthesis of Core Scaffold Start->Hantzsch Reagents: Iodine, etc. Core Core Scaffold: N-(2-chlorophenyl)-4- (3-nitrophenyl)-1,3-thiazol-2-amine Hantzsch->Core Yields Scaffold Library Stage 2: Library Generation (Parallel Synthesis) Core->Library Input for Derivatization R1 Modification at -NO2 group Library->R1 R2 Modification at 2-amino Linker Library->R2 R3 Modification at 2-chlorophenyl Ring Library->R3 Purify Purification & QC (HPLC, NMR, MS) R1->Purify R2->Purify R3->Purify Screen Biological Screening Purify->Screen

Caption: High-level workflow for scaffold synthesis and library generation.

Protocol 1: Synthesis of 2-amino-4-(3-nitrophenyl)-1,3-thiazole

This protocol details the foundational Hantzsch synthesis to create the key intermediate.

Rationale: The Hantzsch synthesis is a robust one-pot reaction condensing an α-haloketone (generated in situ or pre-synthesized) with a thioamide (in this case, thiourea). Iodine is a common and effective halogenating agent for the ketone.[5]

Materials:

  • 3'-Nitroacetophenone

  • Thiourea

  • Iodine

  • Ethanol, absolute

  • Diethyl ether

  • Ammonium hydroxide solution

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask, combine 3'-nitroacetophenone (10 mmol), thiourea (20 mmol), and iodine (10 mmol).

  • Add 100 mL of absolute ethanol.

  • Reflux the mixture with stirring for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A solid may precipitate.

  • Cool the flask in an ice bath and slowly add ammonium hydroxide solution to neutralize the hydroiodic acid formed and precipitate the product.

  • Filter the resulting solid precipitate, wash with cold water, and then with a small amount of diethyl ether to remove unreacted starting materials.

  • Recrystallize the crude product from ethanol or methanol to yield pure 2-amino-4-(3-nitrophenyl)-1,3-thiazole.

  • Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Synthesis of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine

This step involves the coupling of the synthesized aminothiazole with the desired aryl group. A Buchwald-Hartwig or Ullmann condensation can be employed.

Rationale: The Buchwald-Hartwig cross-coupling is a palladium-catalyzed reaction ideal for forming C-N bonds. It offers high yields and functional group tolerance compared to older methods like Ullmann condensation.

Materials:

  • 2-amino-4-(3-nitrophenyl)-1,3-thiazole (from Protocol 2.2)

  • 1-chloro-2-iodobenzene (or 1-bromo-2-chlorobenzene)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask, nitrogen/argon atmosphere setup

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-amino-4-(3-nitrophenyl)-1,3-thiazole (1 mmol), 1-chloro-2-iodobenzene (1.2 mmol), Cs₂CO₃ (2 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Add 10 mL of anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture at 100-110 °C with stirring for 18-24 hours. Monitor progress by TLC or LC-MS.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Validation: Confirm the final structure, purity, and identity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Application Notes: Biological Evaluation

Based on the extensive pharmacology of the 2-aminothiazole class, derivatives of this scaffold are promising candidates for anticancer, antimicrobial, and anti-inflammatory agents.[2][4][6] The following protocols provide standardized assays for initial screening.

Anticancer Activity Screening

A primary screen for anticancer activity typically involves evaluating the general cytotoxicity of the synthesized compounds against a panel of cancer cell lines.[7][8]

Protocol 3.1: MTT Cell Viability Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9] It is a robust, high-throughput method for initial cytotoxicity screening.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ (concentration inhibiting 50% of cell growth) using non-linear regression analysis.

G Seed Seed Cells (96-well plate) Inc1 Incubate 24h Seed->Inc1 Treat Add Compound (Serial Dilutions) Inc1->Treat Inc2 Incubate 48-72h Treat->Inc2 MTT Add MTT Reagent Inc2->MTT Inc3 Incubate 2-4h MTT->Inc3 Solubilize Add DMSO (Solubilize) Inc3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Step-by-step workflow for the MTT cell viability assay.[9]

Antimicrobial Activity Screening

The initial evaluation of antimicrobial activity is typically performed by determining the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.[10][11]

Protocol 3.2: Broth Microdilution MIC Assay

Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.[12] It is a quantitative and standardized method widely used in antimicrobial drug discovery.

Materials:

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Plating: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the stock compound solution to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria).

  • Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.

  • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be read by eye or with a plate reader.

Anti-inflammatory Activity Screening

A common cell-based assay for anti-inflammatory activity measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6][13]

Protocol 3.3: Griess Assay for Nitric Oxide Inhibition

Rationale: Macrophages, when activated by inflammatory stimuli like LPS, produce large amounts of nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). NO is a key inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[13]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds in DMSO

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Leave some wells unstimulated as a negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature in the dark. A pink/magenta color will develop.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Data Summary and Interpretation

Quantitative data from initial screens should be tabulated for clear comparison and to guide the next phase of optimization. Structure-Activity Relationship (SAR) analysis is crucial for understanding how chemical modifications impact biological activity.

Table 1: Illustrative Biological Data for a Hypothetical Analogue Series

Compound IDR1-Group (at -NO₂)R2-Group (at 2-NH)MCF-7 IC₅₀ (µM)S. aureus MIC (µg/mL)NO Inhibition IC₅₀ (µM)
Scaffold-NO₂-H25.4>6445.1
A-01 -NH₂-H15.23222.8
A-02 -NHCOCH₃-H18.96435.6
B-01 -NO₂-COCH₃48.1>64>50
B-02 -NO₂-SO₂CH₃35.7>64>50

Interpretation: From this hypothetical data, one might conclude that reducing the nitro group to an amine (A-01) enhances activity across all three assays, suggesting it may be a beneficial modification. In contrast, acylation of the 2-amino linker (B-01) appears detrimental to activity. This initial SAR provides a logical basis for designing the next generation of compounds, perhaps by exploring different substituents on the newly formed aniline in the "A" series.

Conclusion

The N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine scaffold represents a highly promising and versatile starting point for drug discovery campaigns. Its strategic design incorporates multiple handles for chemical modification, allowing for the systematic exploration of chemical space. The protocols outlined in this guide provide a robust framework for the synthesis, derivatization, and biological evaluation of compound libraries based on this core. By applying these methods, researchers can efficiently identify and optimize novel lead compounds for a range of therapeutic applications, from oncology to infectious diseases and beyond.

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Troubleshooting & Optimization

Purification of crude N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges this molecule presents. The inherent functionalities—a basic secondary amine, a polar nitro group, and a thiazole core—necessitate a carefully considered approach to achieve high purity. This guide provides in-depth, field-proven answers to common issues encountered during purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting my purification. How do I select the right stationary and mobile phases?

Answer: Proper selection of the stationary and mobile phase is the foundation of a successful separation. The process should always begin with Thin-Layer Chromatography (TLC) to rapidly screen for optimal conditions.[1][2]

Stationary Phase Selection: For N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine, standard silica gel (SiO₂) is the most common starting point due to its versatility and the molecule's overall polarity.[3][4] However, the secondary amine in your compound is basic and can interact strongly with the acidic silanol groups on the silica surface, potentially causing significant peak tailing.[5][6]

Mobile Phase (Eluent) Selection using TLC: The goal is to find a solvent system that provides a Retention Factor (Rf) of 0.2-0.4 for your target compound. This Rf range in TLC typically translates well to good separation on a column.

  • Start with a binary solvent system. A mixture of a non-polar solvent and a polar solvent is standard. Common starting points are Hexane/Ethyl Acetate and Dichloromethane/Methanol.[7]

  • Systematically vary the polarity. Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of the polar solvent.[1][7]

  • Address the amine. Spot your crude material on a TLC plate. If you observe significant streaking, it confirms a strong interaction with the silica. Prepare a new eluent containing a small amount of a basic modifier, typically 0.5-1% triethylamine (TEA) , and run a new TLC.[5][8] The TEA will compete with your amine for the acidic sites on the silica, resulting in sharper, more defined spots.

The workflow below illustrates the decision-making process for initial method development.

cluster_0 Method Development Workflow A Dissolve Crude Product in Minimal DCM/THF B Spot on Silica Gel TLC Plate A->B C Develop TLC in Test Solvent (e.g., 7:3 Hexane:EtOAc) B->C D Visualize Under UV Light C->D E Analyze Rf and Spot Shape D->E F Is Rf between 0.2-0.4? E->F G Is the spot symmetrical? F->G Yes I Rf too high (>0.4) Decrease Polarity (e.g., 8:2 Hexane:EtOAc) F->I No, too high J Rf too low (<0.2) Increase Polarity (e.g., 6:4 Hexane:EtOAc) F->J No, too low H Proceed to Column Chromatography with this Solvent System G->H Yes K Add 0.5-1% Triethylamine (TEA) to the Eluent G->K No (Streaking) I->C J->C L Re-run TLC with Modified Eluent K->L L->C

Caption: Initial method development workflow using TLC.

Solvent System ComponentRole & Rationale
Hexane or Heptane Non-polar "push" solvent. Used to elute non-polar impurities.
Ethyl Acetate (EtOAc) Moderately polar solvent. Effective at eluting compounds with moderate polarity. A Hexane/EtOAc gradient is a very common starting point for many organic molecules.[1]
Dichloromethane (DCM) Mid-polarity solvent. Can be used in place of or in combination with EtOAc. A DCM/Methanol system is often used for more polar compounds.[7]
Methanol (MeOH) Highly polar solvent. Used to elute very polar compounds. Often added in small percentages to DCM or EtOAc to significantly increase eluent strength.
Triethylamine (TEA) Basic modifier. Added at 0.1-2% to the mobile phase to prevent peak tailing by neutralizing acidic silanol groups on the silica surface, which would otherwise strongly interact with the amine.[5][8][9]
Q2: My compound is streaking badly on the TLC plate and giving broad, tailing peaks from the column. What's happening and how do I fix it?

Answer: This is the most common issue for amine-containing compounds like yours. The behavior you are observing is called peak tailing .

Causality: The root cause is an acid-base interaction between the basic nitrogen atom of your thiazol-2-amine and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[5][6] This strong, sometimes irreversible, interaction causes a portion of the molecules to lag behind the main band as it travels through the column, resulting in a "tail".

Solutions: You have two main strategies to counteract this: modify the mobile phase or change the stationary phase.

  • Mobile Phase Modification (Most Common):

    • Add a Competing Base: As determined during your TLC trials, adding a small amount (0.5-1.0%) of a volatile competing amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) to your eluent is highly effective.[5][8][9] These small amine molecules will preferentially bind to the acidic silanol sites, effectively "masking" them from your much larger target molecule. This allows your compound to elute symmetrically based on polarity interactions alone.

  • Stationary Phase Modification:

    • Use Deactivated Silica: You can "deactivate" the silica gel yourself by pre-treating it. Slurry the silica gel in your non-polar column solvent containing a higher percentage of TEA (e.g., 2-3%) for about 15-20 minutes before packing the column.[8]

    • Switch to a Different Stationary Phase: If tailing persists, consider an alternative stationary phase. Neutral alumina can be a good option for basic compounds as it lacks the strong acidity of silica.[10] Alternatively, commercially available amine-functionalized silica is specifically designed to purify basic compounds and often provides excellent peak shape without needing a mobile phase modifier.[5]

cluster_1 Troubleshooting Peak Tailing A Problem: Peak Tailing or Streaking Observed B Primary Cause: Basic Amine interacting with Acidic Silica Gel A->B C Is a basic modifier (TEA) already in the eluent? B->C D Add 0.5-1% TEA to eluent and re-run TLC/Column C->D No E Increase TEA concentration to 1.5-2.0% C->E Yes F Is peak shape improved? D->F E->F G Problem Solved. Continue Purification. F->G Yes H Consider changing stationary phase F->H No I Option 1: Use Neutral Alumina H->I J Option 2: Use Amine-Functionalized Silica H->J K Option 3: Deactivate Silica with TEA before packing H->K

Caption: Decision tree for troubleshooting peak tailing.

Q3: My compound seems to be decomposing on the column, leading to low yield and new, unexpected spots on the TLC of my collected fractions. What should I do?

Answer: Compound instability on silica gel is a serious issue that can drastically reduce purification yields. Both the nitro group and the amine functionality can be susceptible to degradation on acidic surfaces.[10]

Troubleshooting Steps:

  • Confirm Instability: First, verify that the decomposition is happening on the stationary phase. Spot a solution of your crude material onto a TLC plate, let it sit for 1-2 hours at room temperature, and then develop it. If you see new spots or a significant diminishing of the original spot compared to a freshly spotted plate, you have confirmed on-plate (and likely on-column) degradation.[10]

  • Change the Stationary Phase: The most effective solution is to switch to a less acidic or inert stationary phase.

    • Neutral or Basic Alumina: Alumina is an excellent alternative to silica for acid-sensitive compounds.[10] Ensure you use neutral (pH ~7) or basic (pH ~9) alumina, not acidic alumina.

    • Deactivated Silica Gel: As mentioned for peak tailing, pre-treating the silica with a base can neutralize it sufficiently to prevent degradation of sensitive compounds.[10]

  • Minimize Contact Time: If you must use silica, work quickly.

    • Use Flash Chromatography: Apply pressure (air or nitrogen) to speed up the elution. The less time your compound spends on the column, the less opportunity it has to decompose.

    • Avoid Leaving the Column Overnight: Never leave an acid-sensitive compound on a silica column for an extended period. Plan your purification to be completed in a single work session.

Stationary PhaseAcidityBest ForConsiderations
Silica Gel AcidicGeneral purpose, good for most neutral and moderately polar compounds.[3][4]Can cause tailing and decomposition of basic or acid-sensitive compounds like N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine.[5][6][10]
Neutral Alumina NeutralAcid-sensitive and many basic compounds.[10]Activity can vary with water content; may require different solvent systems than silica.
Amine-Functionalized Silica BasicExcellent for purifying basic compounds, provides superior peak shape without mobile phase modifiers.[5]More expensive than standard silica gel.
C18 Reverse-Phase Silica NeutralVery polar or ionic compounds that are not retained on normal phase.Uses polar mobile phases (water, methanol, acetonitrile). Elution order is reversed (non-polar elutes last).[11]
Q4: I can't get good separation between my product and a persistent impurity. How can I improve the resolution?

Answer: Improving resolution requires fine-tuning the selectivity of your chromatographic system. This is almost always achieved by adjusting the mobile phase composition.

Strategies for Improving Separation:

  • Switch Solvent Components: If you are using a Hexane/EtOAc system, try a Hexane/DCM, Toluene/EtOAc, or DCM/Methanol system. Different solvents interact with your compound and the stationary phase in unique ways, which can alter the relative separation of closely eluting spots.

  • Use a Ternary Mixture: Instead of a two-solvent system, try three. For example, adding a small amount of a third solvent (e.g., 1-5% methanol in a DCM/Hexane mixture) can subtly change the polarity and selectivity, sometimes dramatically improving separation.

  • Isocratic vs. Gradient Elution:

    • Isocratic Elution: Using a single, unchanging solvent composition throughout the run. This is simple but can lead to long run times if impurities have very different polarities.

    • Gradient Elution: Gradually increasing the polarity of the mobile phase during the run (e.g., starting with 9:1 Hexane:EtOAc and slowly increasing to 7:3 Hexane:EtOAc).[7] This is highly effective for separating compounds with a wide range of polarities. It keeps early peaks sharp and helps elute more strongly-bound compounds in a reasonable time.

cluster_2 Troubleshooting Poor Separation A Problem: Poor Separation (Overlapping Spots) B Optimize Mobile Phase Selectivity A->B C Currently using Binary System (e.g., Hexane/EtOAc) B->C D Try a Different Binary System (e.g., Toluene/EtOAc or DCM/MeOH) C->D E Try a Ternary System (e.g., Hexane/DCM/EtOAc) C->E F Implement a Step or Linear Gradient C->F G Is separation improved? D->G E->G F->G H Problem Solved. Proceed with Optimized System. G->H Yes I Consider a different stationary phase (e.g., Alumina) to alter selectivity G->I No

Caption: Workflow for improving separation resolution.

Detailed Protocol: Column Chromatography Purification

This protocol assumes a crude sample of ~500 mg and a standard glass column. Adjust silica and solvent volumes based on the scale of your reaction.

1. Column Preparation (Wet Packing):

  • Secure a glass chromatography column vertically. Place a small cotton or glass wool plug at the bottom.[12]
  • Add a thin layer (~0.5 cm) of sand.
  • In a beaker, prepare a slurry of silica gel (approx. 25-30 g for 500 mg crude) in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc + 0.5% TEA).[12]
  • Pour the slurry into the column. Use a funnel to prevent spillage.
  • Gently tap the column to dislodge air bubbles and ensure even packing.
  • Open the stopcock to drain the solvent, collecting it for reuse. Continuously add more slurry and solvent until the silica bed is at the desired height (typically 15-20 cm). Do not let the top of the silica run dry.
  • Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.
  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
  • Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder. This is your dry-loaded sample.
  • Carefully add the powdered sample to the top of the prepared column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • Open the stopcock and begin collecting fractions in test tubes or flasks. If using flash chromatography, apply gentle pressure.
  • Start with the low-polarity solvent system determined by your TLC analysis. If running a gradient, systematically and slowly increase the percentage of the more polar solvent.

4. Monitoring the Separation:

  • Collect fractions of a consistent volume (e.g., 10-15 mL).
  • Spot every few fractions onto a TLC plate to monitor the elution of your compound.
  • Visualize the TLC plates under UV light.
  • Combine the fractions that contain your pure product, as determined by TLC.

5. Product Isolation:

  • Transfer the combined pure fractions to a round-bottom flask.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield your purified compound.

References

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  • SIELC Technologies. (2018, February 17). Separation of Thiazole on Newcrom R1 HPLC column. [Link]

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  • University of Rochester. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

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  • PubMed. (n.d.). Optimization of the sensitivity of high-performance liquid chromatography in the detection of heterocyclic aromatic amine mutagens. [Link]

  • Scribd. (n.d.). TLC Separation of Nitroanilines. [Link]

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  • ResearchGate. (2015, October 29). How can I select the different solvent for the separation of the compounds by TLC?[Link]

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Navigating the Recrystallization of Thiazole Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Recrystallization is a powerful technique for the purification of solid organic compounds, such as thiazole derivatives.[1][2] However, selecting the optimal solvent and troubleshooting experimental hurdles can be challenging. This guide, structured in a question-and-answer format, provides practical advice and the underlying scientific principles to help you achieve high-purity crystalline products.

Frequently Asked Questions (FAQs)

Q1: What are the essential properties of a good recrystallization solvent?

A1: The ideal solvent for recrystallization should exhibit a specific set of properties to ensure efficient purification.[3] Primarily, the compound of interest should be highly soluble in the solvent at elevated temperatures (near its boiling point) but sparingly soluble or insoluble at low temperatures (room temperature or below).[4][5] This temperature-dependent solubility is the cornerstone of recrystallization, allowing the compound to dissolve and then crystallize upon cooling, leaving impurities behind in the solution.[2][6]

Other critical characteristics of a suitable solvent include:

  • Inertness: The solvent must not chemically react with the compound being purified.[4][5]

  • Impurity Solubility: Impurities should either be completely soluble in the solvent at all temperatures or entirely insoluble, allowing for their removal by filtration.[7]

  • Volatility: The solvent should be reasonably volatile so it can be easily removed from the purified crystals by evaporation.[3][8]

  • Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the melting point of the compound to prevent the compound from "oiling out" (melting before it dissolves).[5][8]

Q2: How does the polarity of my thiazole derivative influence solvent selection?

A2: The principle of "like dissolves like" is a fundamental guide in solvent selection. Thiazole itself is a polar molecule due to the presence of nitrogen and sulfur heteroatoms, which create a dipole moment.[9][10] Consequently, thiazole derivatives often exhibit some degree of polarity. The specific substituents on the thiazole ring will further influence its overall polarity.

  • Polar Thiazole Derivatives: If your derivative has polar functional groups (e.g., -NH2, -OH, -COOH), it will likely be more soluble in polar solvents such as ethanol, methanol, or even water.[11]

  • Nonpolar Thiazole Derivatives: Conversely, derivatives with nonpolar substituents (e.g., large alkyl or aryl groups) will have better solubility in less polar solvents like toluene, hexane, or ethyl acetate.[12]

A systematic approach is to test the solubility of a small amount of your compound in a range of solvents with varying polarities.

Q3: My compound is soluble in a solvent at room temperature. Can I still use it for recrystallization?

A3: A solvent that readily dissolves your compound at room temperature is generally unsuitable for single-solvent recrystallization.[6] This is because you will likely have very low recovery of your purified compound upon cooling, as a significant amount will remain dissolved in the mother liquor.[6] The goal is to find a solvent where the compound has low solubility at room temperature but high solubility at the solvent's boiling point.[2]

However, if you are struggling to find a suitable single solvent, you can employ a mixed-solvent system.[13]

Troubleshooting Common Recrystallization Issues

Q4: My thiazole derivative "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming an immiscible liquid layer.[14][15] This is a common problem when the melting point of the solute is lower than the boiling point of the solvent.[14][15]

Here are some troubleshooting steps:

  • Lower the Boiling Point: Select a solvent with a lower boiling point.[14]

  • Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent (one in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy (the saturation point).[16][17] Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

  • Slow Cooling: Rapid cooling can sometimes promote oiling out.[14] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Reduce Impurities: A high concentration of impurities can sometimes lower the melting point of your compound, contributing to oiling out.[14]

Q5: No crystals are forming, even after cooling the solution in an ice bath. What's wrong?

A5: The absence of crystal formation can be due to several factors:

  • Too Much Solvent: You may have used an excessive amount of solvent, resulting in a solution that is not saturated enough for crystals to form upon cooling.[15] Try evaporating some of the solvent to increase the concentration of your compound and then attempt to cool it again.

  • Supersaturation: The solution may be supersaturated, a metastable state where the compound remains in solution even though its concentration is above its solubility limit. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. The small scratches provide nucleation sites for crystal growth.[16]

    • Add a seed crystal of your pure compound to the solution. This provides a template for further crystallization.[16]

  • Insufficient Cooling: Ensure the solution has been cooled sufficiently.[14] For some compounds, prolonged cooling at low temperatures (e.g., in a refrigerator or freezer) may be necessary.

Q6: The yield of my recrystallized product is very low. How can I improve it?

A6: Low recovery is a frequent issue in recrystallization. Here are some potential causes and solutions:

  • Excessive Solvent: As mentioned before, using too much solvent will result in a significant portion of your product remaining in the mother liquor.[6][15] Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, your product might crystallize prematurely in the funnel.[14] To prevent this, use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss.[14] Always wash the crystals with a small amount of ice-cold recrystallization solvent.[8]

Experimental Protocol: Selecting the Optimal Solvent

This protocol outlines a systematic approach to identifying the best solvent for the recrystallization of your thiazole derivative.

Materials:

  • Your crude thiazole derivative

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Small test tubes

  • Hot plate

  • Water or sand bath

  • Glass stirring rod

Procedure:

  • Initial Solubility Test:

    • Place a small amount (approx. 20-30 mg) of your crude thiazole derivative into several separate test tubes.

    • To each test tube, add a small volume (approx. 0.5 mL) of a different solvent at room temperature.

    • Stir each mixture with a clean glass rod and observe the solubility. Note whether the compound is soluble, partially soluble, or insoluble. A solvent in which the compound is highly soluble at room temperature is generally not suitable for single-solvent recrystallization.[6]

  • Hot Solubility Test:

    • For the solvents in which your compound was insoluble or sparingly soluble at room temperature, gently heat the test tubes in a water or sand bath on a hot plate.

    • Observe if the compound dissolves completely. If it does, this solvent is a good candidate.

    • If the compound does not dissolve completely, add a small additional volume of the solvent and continue heating. If it still does not dissolve, the solvent is likely unsuitable.

  • Cooling and Crystallization Test:

    • For the solvents that dissolved your compound when hot, remove the test tubes from the heat and allow them to cool slowly to room temperature.

    • Once at room temperature, place the test tubes in an ice bath to further promote crystallization.

    • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of well-formed crystals.

  • Mixed-Solvent System (if necessary):

    • If no single solvent provides satisfactory results, try a mixed-solvent system.

    • Choose a solvent in which your compound is highly soluble ("good" solvent) and one in which it is insoluble ("poor" solvent). The two solvents must be miscible.

    • Dissolve your compound in a minimum amount of the hot "good" solvent.

    • Slowly add the "poor" solvent dropwise until the solution becomes cloudy.

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.[16]

Data Presentation: Common Recrystallization Solvents

The following table summarizes the properties of common laboratory solvents used for recrystallization.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Highly polar, good for polar compounds.
Ethanol7824.5Polar, versatile, often used in mixed-solvent systems with water.
Methanol6532.7Polar, similar to ethanol but more volatile.
Acetone5620.7Medium polarity, good for moderately polar compounds.
Ethyl Acetate776.0Medium polarity, less polar than acetone.
Toluene1112.4Nonpolar, good for nonpolar compounds.
Hexane691.9Nonpolar, often used for very nonpolar compounds.

Note: The polarity values are approximate and can vary with temperature.

Workflow Visualization

The following diagram illustrates the decision-making process for selecting a recrystallization solvent.

Solvent_Selection_Workflow start Start: Crude Thiazole Derivative solubility_test Test Solubility in Various Solvents (Room Temp) start->solubility_test soluble Soluble? solubility_test->soluble insoluble_or_sparingly Insoluble or Sparingly Soluble soluble->insoluble_or_sparingly No bad_solvent Unsuitable Solvent soluble->bad_solvent Yes heat_test Heat to Boiling insoluble_or_sparingly->heat_test dissolves Dissolves Completely? heat_test->dissolves cool_solution Cool Solution dissolves->cool_solution Yes dissolves->bad_solvent No crystals_form Crystals Form? cool_solution->crystals_form good_solvent Good Single Solvent Found crystals_form->good_solvent Yes mixed_solvent Consider Mixed- Solvent System crystals_form->mixed_solvent No

Solvent Selection Workflow

References

  • Filo. (2025, July 24). Give five properties that a recrystallization solvent should possess.
  • Unknown. Recrystallization.
  • Filo. (2025, April 12). What criteria would you use to select a suitable solvent for recrystallization.
  • Reddit. (2018, November 20). An ideal recrystallization solvent.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Unknown. RECRYSTALLISATION.
  • Unknown. Recrystallization-1.pdf.
  • Benchchem. Troubleshooting low yields in Hantzsch thiazole synthesis.
  • Quora. (2017, February 16). What is the best solvent for recrystallization?
  • ChemEd X. Characteristics of a Recrystallization Solvent.
  • Benchchem. recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
  • PMC. (2025, July 8). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety.
  • ResearchGate. (2025, December 24). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety.
  • Unknown. (2009). Experiment 9 — Recrystallization.
  • Unknown. recrystallization-2.doc.pdf.
  • YouTube. (2012, May 8). Recrystallization using two solvents.
  • Journal of Medicinal and Chemical Sciences. (2022, August 30). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals.
  • Benchchem. Technical Support Center: Recrystallization of Thiourea Derivatives.
  • ACS Publications. (2014, July 9). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.

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Validation & Comparative

A Comparative Guide to 2-Aminothiazole Analogs in Drug Discovery: A Prospective Analysis of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its versatile chemical nature allows for substitutions at various positions, leading to a rich diversity of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5][6][7] This guide provides a comparative analysis of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine, a potentially novel analog, against other well-documented 2-aminothiazole derivatives. In the absence of specific experimental data for this target compound, this analysis will be based on established structure-activity relationships (SAR) to hypothesize its biological profile and compare it with known analogs.

Structural Analysis of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine

A thorough review of the scientific literature did not yield specific experimental data for N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine, suggesting it may be a novel compound. However, its structure allows for a prospective analysis of its potential biological activities based on the well-established roles of its constituent functional groups.

  • The 2-Aminothiazole Core: This heterocyclic scaffold is a key pharmacophore in numerous clinically approved drugs and investigational agents.[5][6] It serves as a versatile backbone for designing compounds that can interact with a variety of biological targets.[8][9]

  • The 4-(3-nitrophenyl) Substituent: The presence of a phenyl ring at the 4-position is common in biologically active 2-aminothiazoles.[10][11][12][13] The nitro group at the meta-position is a strong electron-withdrawing group, which can significantly influence the electronic properties of the entire molecule and its potential interactions with biological targets.

  • The N-(2-chlorophenyl) Substituent: Substitution on the 2-amino group is a critical determinant of biological activity.[14] The 2-chlorophenyl group introduces both steric bulk and lipophilicity, which can modulate the compound's ability to cross cell membranes and fit into the binding pockets of target proteins. The chlorine atom can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity.

Based on these structural features, N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine is hypothesized to possess anticancer, antimicrobial, and anti-inflammatory properties, areas where 2-aminothiazole analogs have shown significant promise.

Comparative Analysis: Anticancer Activity

2-Aminothiazole derivatives have been extensively investigated for their potential as anticancer agents, with some analogs demonstrating potent activity against a range of cancer cell lines.[5][6][10][15][16] The proposed mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[17][18][19]

Hypothesized Anticancer Profile of the Target Compound: The combination of the nitrophenyl and chlorophenyl groups on the 2-aminothiazole scaffold suggests potential kinase inhibitory activity. The structural features may allow for interactions with the ATP-binding pocket of various kinases.

Comparison with Known Analogs:

Compound/AnalogCancer Cell Line(s)IC50 (µM)Reference
Compound 15c (an aminothiazole-paeonol derivative)AGS (gastric adenocarcinoma), HT-29 (colorectal adenocarcinoma), HeLa (cervical cancer)4.0, 4.4, 5.8[15]
Compound 10 (a 2-amino-4-phenylthiazole derivative)HT-29 (colorectal adenocarcinoma)2.01[5]
Compound 20 (a 2-aminothiazole with lipophilic substituents)H1299 (human lung cancer), SHG-44 (human glioma)4.89, 4.03[5]
Compound 27 (a N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (cervical cancer)1.6[5]
Compound 5l (a 2-aminothiazole with a 4-phenoxyphenyl substituent)HCA-7 (human colon adenocarcinoma)EC50 = 0.09[20]

The data in the table highlight that substitutions at the 2, 4, and 5-positions of the thiazole ring significantly influence anticancer potency. For instance, the presence of a piperazine-containing side chain in compound 27 leads to potent activity against HeLa cells.[5] Similarly, the aminothiazole-paeonol derivative 15c shows promising activity against multiple cancer cell lines.[15] It is plausible that N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine could exhibit comparable or even superior activity, pending experimental validation.

Signaling Pathway Visualization

The following diagram illustrates a generalized kinase signaling pathway that is often targeted by anticancer agents, including potentially the 2-aminothiazole class of compounds.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds & Activates RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Cycle_Progression Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Cycle_Progression Promotes Inhibitor 2-Aminothiazole Kinase Inhibitor Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

Caption: Generalized MAP Kinase signaling pathway often targeted by anticancer drugs.

Comparative Analysis: Antimicrobial Activity

The 2-aminothiazole scaffold is a component of several clinically used antibiotics and has been a focus of research for developing new antimicrobial agents to combat drug-resistant pathogens.[8][21][22]

Hypothesized Antimicrobial Profile of the Target Compound: The electronic and lipophilic characteristics imparted by the nitrophenyl and chlorophenyl groups may enhance the compound's ability to penetrate bacterial cell walls and interfere with essential cellular processes. Molecular docking studies on other 2-aminothiazole analogs suggest that enzymes like MurB, involved in bacterial cell wall synthesis, could be potential targets.[21]

Comparison with Known Analogs:

Compound/AnalogBacterial Strain(s)Fungal Strain(s)ActivityReference
Functionally substituted 2-aminothiazoles Enterobacter cloacae (most sensitive)Trichoderma viride (most sensitive)Potent antibacterial and good antifungal activity, some more active than ampicillin and streptomycin.[21]
2-Substituted aminothiazoles S. aureus, S. epidermidis, E. coli, K. pneumoniaeC. albicans, A. nigerActivity comparable to ampicillin and miconazole nitrate for some analogs.[22]
N-oxazolyl- and N-thiazolylcarboxamides Mycobacterium tuberculosisVarious fungal strainsHigh activity against mycobacteria, including multidrug-resistant strains.[8]

The comparative data indicate that 2-aminothiazole derivatives can exhibit a broad spectrum of antimicrobial activity.[21][22] The specific substitutions play a crucial role in determining the potency and spectrum of activity. For example, some analogs show greater potency than conventional antibiotics like ampicillin.[21] The potential of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine as an antimicrobial agent warrants further investigation.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and evaluating the antimicrobial activity of novel compounds.

Antimicrobial_Screening_Workflow Synthesis Compound Synthesis & Purification Primary_Screening Primary Screening (e.g., Disk Diffusion Assay) Synthesis->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds MBC_Determination MBC Determination MIC_Determination->MBC_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Assays, Cell Wall Permeability) MIC_Determination->Mechanism_of_Action Toxicity_Assay Cytotoxicity Assay (e.g., against mammalian cells) MIC_Determination->Toxicity_Assay Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound Toxicity_Assay->Lead_Compound

Caption: Workflow for antimicrobial activity screening of new chemical entities.

Comparative Analysis: Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and 2-aminothiazole derivatives have been explored as potential anti-inflammatory agents.[1][4][23] Their mechanisms of action can include the inhibition of enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are key mediators of the inflammatory response.[20][23][24]

Hypothesized Anti-inflammatory Profile of the Target Compound: The structural motifs present in N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine suggest it could modulate inflammatory pathways. The molecule's ability to interact with enzymes involved in prostaglandin and nitric oxide production is a plausible hypothesis.

Comparison with Known Analogs:

Compound/AnalogIn Vivo/In Vitro ModelKey FindingReference
Compound 46 (a quinazolinone-thiazole hybrid)Rat paw edema modelActivity comparable to phenylbutazone.[1]
Compound 54 (a 2-aminothiazole derivative)Rat paw edema and chronic formalin-induced edema modelsActivity comparable to dexamethasone.[1]
2-Aminothiazole derivatives iNOS and nNOS inhibition assaysIntroduction of appropriately-sized substituents at the 4- and 5-positions improves iNOS inhibitory activity and selectivity.[24]
2-Aminothiazole analogs PGE2 reduction in HCA-7 cellsPotent reduction of PGE2 production, with some analogs having negligible COX-2 inhibition, suggesting an alternative mechanism.[20]

The comparative data demonstrate that 2-aminothiazole derivatives can act as potent anti-inflammatory agents through various mechanisms.[1][20][24] The ability of some analogs to reduce PGE2 levels without directly inhibiting COX enzymes is particularly interesting and suggests novel therapeutic avenues.[20]

Experimental Protocols

To experimentally validate the hypothesized activities of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine, the following standard protocols are recommended.

A. Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a common method for preparing 2-aminothiazole derivatives.[11][25]

  • Reaction Setup: A mixture of an appropriate α-haloketone (e.g., 2-bromo-1-(3-nitrophenyl)ethan-1-one) and a thiourea derivative (e.g., N-(2-chlorophenyl)thiourea) is prepared in a suitable solvent such as ethanol.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

  • Workup and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to precipitate the product.[11][25] The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.

Synthesis Workflow Visualization

Hantzsch_Synthesis Reactants α-Haloketone + Thiourea Derivative Reflux Heat under Reflux Reactants->Reflux Solvent Ethanol Solvent->Reflux Neutralization Cool & Neutralize (e.g., NH4OH) Reflux->Neutralization Precipitation Product Precipitation Neutralization->Precipitation Purification Filter, Wash, & Recrystallize/Chromatography Precipitation->Purification Final_Product Pure 2-Aminothiazole Derivative Purification->Final_Product

Caption: General workflow for Hantzsch 2-aminothiazole synthesis.

B. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

C. Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine remains a hypothetical compound in terms of experimentally verified biological activity, a structure-activity relationship analysis strongly suggests its potential as a multi-faceted therapeutic agent with possible anticancer, antimicrobial, and anti-inflammatory properties. The comparative analysis with known, structurally related 2-aminothiazole analogs provides a solid foundation for prioritizing this compound for synthesis and biological evaluation.

Future research should focus on the chemical synthesis of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine and its subsequent screening in a battery of in vitro and in vivo assays to validate the hypotheses presented in this guide. Such studies will not only elucidate the specific biological activities of this novel compound but also contribute to a deeper understanding of the structure-activity relationships within the versatile class of 2-aminothiazole derivatives.

References

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  • Chemical Reviews Letters. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. [Link]

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A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The subject of this guide, N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine, is a novel compound within this class. While its structural motifs suggest potential biological activity, its precise mechanism of action remains uncharacterized.

This guide provides a comprehensive, multi-faceted experimental workflow designed to systematically elucidate and confirm the mechanism of action of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine. We will operate under the hypothesis, based on the broad activities of related compounds, that this molecule may function as an enzyme inhibitor, potentially targeting protein kinases that are critical in cell signaling pathways.[3][6] Our approach will be a self-validating system, beginning with broad, unbiased screening and progressively narrowing the focus to specific molecular interactions and their downstream cellular consequences. This guide will compare the hypothetical performance of our lead compound with established inhibitors to contextualize its potential potency and selectivity.

Part 1: Initial Target Identification - A Broad to Narrow Approach

The initial phase of our investigation is designed to cast a wide net to identify potential molecular targets of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine. This is a crucial first step, as an unbiased screen can reveal unexpected activities and guide subsequent, more focused experiments.

Experimental Workflow for Target Identification

G cluster_0 In Silico & In Vitro Screening cluster_1 Biophysical Validation cluster_2 Cellular Target Engagement Compound Synthesis\n& QC Compound Synthesis & QC Broad Kinase\nPanel Screen Broad Kinase Panel Screen Compound Synthesis\n& QC->Broad Kinase\nPanel Screen Hit Identification\n(>90% Inhibition) Hit Identification (>90% Inhibition) Broad Kinase\nPanel Screen->Hit Identification\n(>90% Inhibition) Dose-Response\n(IC50 Determination) Dose-Response (IC50 Determination) Hit Identification\n(>90% Inhibition)->Dose-Response\n(IC50 Determination) Lead Target Selection Lead Target Selection Dose-Response\n(IC50 Determination)->Lead Target Selection Surface Plasmon\nResonance (SPR) Surface Plasmon Resonance (SPR) Lead Target Selection->Surface Plasmon\nResonance (SPR) Cellular Thermal\nShift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Lead Target Selection->Cellular Thermal\nShift Assay (CETSA) Isothermal Titration\nCalorimetry (ITC) Isothermal Titration Calorimetry (ITC) Surface Plasmon\nResonance (SPR)->Isothermal Titration\nCalorimetry (ITC) Downstream Pathway\nAnalysis Downstream Pathway Analysis Cellular Thermal\nShift Assay (CETSA)->Downstream Pathway\nAnalysis

Caption: A workflow for identifying and validating the molecular target of a novel compound.

Protocol 1: Broad Kinase Panel Screen

Rationale: Given that many 2-aminothiazole derivatives are known to be kinase inhibitors, a broad kinase panel screen is a logical and high-yield starting point.[3] This will assess the compound's inhibitory activity against a large and diverse set of human kinases.

Methodology:

  • Compound Preparation: Synthesize and purify N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine to >98% purity as confirmed by HPLC and mass spectrometry. Prepare a 10 mM stock solution in DMSO.

  • Assay: Utilize a commercial kinase panel service (e.g., Eurofins DiscoverX, Promega).

  • Initial Screen: Screen the compound at a single high concentration (e.g., 10 µM) against a panel of at least 400 human kinases.

  • Data Analysis: Identify "hits" as kinases showing >90% inhibition at 10 µM.

Protocol 2: IC50 Determination for Lead Targets

Rationale: For the "hits" identified in the primary screen, a dose-response curve is necessary to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Methodology:

  • Compound Dilution: Prepare a 10-point serial dilution of the compound, typically from 100 µM down to 1 nM.

  • Enzymatic Assay: Perform an in vitro kinase assay for each hit kinase using a suitable substrate and ATP concentration (typically at the Km for ATP).

  • Data Acquisition: Measure kinase activity at each compound concentration.

  • Data Analysis: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Biophysical Validation of Target Engagement

Once a lead target is identified, it is crucial to confirm a direct physical interaction between the compound and the target protein. Biophysical methods provide orthogonal validation to the enzymatic inhibition data.

Protocol 3: Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (KD).

Methodology:

  • Protein Immobilization: Covalently immobilize the purified recombinant target kinase onto a sensor chip.

  • Compound Injection: Flow a series of concentrations of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface as the compound binds and dissociates.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Part 3: Elucidating the Cellular Mechanism of Action

Confirming that the compound engages its target within a cellular context and modulates downstream signaling is the ultimate validation of its mechanism of action.

Hypothetical Signaling Pathway

Let's hypothesize that our screening cascade identifies Mitogen-Activated Protein Kinase Kinase 1 (MEK1) as the primary target. MEK1 is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 p ERK ERK MEK1->ERK p Transcription Factors Transcription Factors ERK->Transcription Factors p Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Compound N-(2-chlorophenyl)-4- (3-nitrophenyl)-1,3-thiazol-2-amine Compound->MEK1

Caption: Hypothetical inhibition of the MEK1 signaling pathway by the lead compound.

Protocol 4: Western Blot Analysis of Pathway Modulation

Rationale: If the compound inhibits MEK1, we expect to see a decrease in the phosphorylation of its direct substrate, ERK. Western blotting is a standard technique to measure changes in protein phosphorylation.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line with a known activated RAS/RAF/MEK/ERK pathway (e.g., A375 melanoma cells).

  • Compound Treatment: Treat the cells with increasing concentrations of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine for a defined period (e.g., 2 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal.

Part 4: Comparative Performance Analysis

To understand the therapeutic potential of our lead compound, its performance must be benchmarked against established drugs targeting the same pathway. For our hypothetical MEK1 inhibitor, we will use Trametinib , a well-characterized and clinically approved MEK1/2 inhibitor, as a comparator.

Table 1: Comparative In Vitro Potency and Selectivity
CompoundTarget KinaseIC50 (nM)Binding Affinity (KD, SPR) (nM)
N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine MEK1Hypothetical: 15Hypothetical: 25
Trametinib (Reference)MEK10.921.6
Table 2: Comparative Cellular Activity
CompoundCell Linep-ERK Inhibition (IC50, nM)Anti-proliferative Activity (GI50, nM)
N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine A375Hypothetical: 50Hypothetical: 120
Trametinib (Reference)A3751.85.2

The hypothetical data presented in these tables would allow for a direct comparison of the potency of our novel compound against a "gold standard" inhibitor. While our hypothetical compound is less potent than Trametinib, these results would still signify a promising lead for further optimization.

Conclusion

This guide outlines a rigorous, step-by-step experimental plan to confirm the mechanism of action of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine. By progressing from broad, unbiased screening to specific biophysical and cellular validation, this workflow provides a high degree of confidence in the identified mechanism. The comparison with known inhibitors is essential for contextualizing the compound's activity and guiding future drug development efforts. The diverse biological activities associated with the 2-aminothiazole scaffold underscore the potential of this and related compounds as valuable starting points for novel therapeutic agents.[1][4][5]

References

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  • Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. (2013). Journal of Medicinal Chemistry. Available at: [Link]

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A Senior Application Scientist's Guide to Comparative Molecular Docking of Thiazole Derivatives Against the EGFR Kinase Domain

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of molecular docking studies involving thiazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase, a pivotal protein in cancer progression. We will move beyond a simple recitation of data to explore the causality behind the computational workflow, ensuring a robust and self-validating approach to in silico drug discovery. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage molecular docking for lead identification and optimization.

The Rationale: Thiazole Scaffolds and the EGFR Target

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide spectrum of activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for designing targeted inhibitors.[3]

Our focus is the Epidermal Growth Factor Receptor (EGFR), a member of the receptor tyrosine kinase family.[4] Aberrant EGFR signaling, often due to mutation or overexpression, is a key driver in the proliferation and survival of various cancer cells.[3][5] Consequently, the ATP-binding site of the EGFR kinase domain has become a primary target for the development of small-molecule inhibitors. Molecular docking serves as a powerful computational tool to predict how novel thiazole derivatives might bind within this pocket, allowing for the prioritization of compounds for synthesis and biological evaluation.[6]

The Docking Protocol: An Expert-Guided, Self-Validating Workflow

A reliable docking study is not merely about generating a score; it's about a meticulous, repeatable process that builds confidence in the results. Every step is a decision point that influences the outcome. Here, we detail a comprehensive protocol, explaining the "why" behind each choice to ensure scientific integrity.

Part A: Receptor Preparation - Curating the Target

The quality of the protein structure is paramount for a meaningful docking simulation.[7]

Step 1: Structure Acquisition

  • Action: Obtain the 3D crystal structure of the human EGFR kinase domain. A suitable structure is PDB ID: 1M17, which features the inhibitor Erlotinib bound in the active site. This co-crystallized ligand is crucial for validating our docking protocol.

  • Causality: Starting with a high-resolution crystal structure provides an experimentally determined, accurate representation of the binding pocket. Using a structure with a known inhibitor allows us to perform a "re-docking" experiment to validate our setup.[8][9]

Step 2: Initial Cleaning and Standardization

  • Action: Load the PDB file into a molecular visualization tool like UCSF Chimera or Schrödinger's Maestro.[10][11] Remove all non-essential components: water molecules, co-factors (unless mechanistically required), and any protein chains not involved in the binding site.[12][13]

  • Causality: Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (conserved waters), in which case advanced docking protocols are needed.[7] Removing extraneous elements simplifies the system and focuses the calculation on the protein-ligand interaction.

Step 3: Structural Refinement

  • Action: Add polar hydrogen atoms and assign appropriate protonation states for amino acid residues (e.g., Histidine) at a physiological pH of 7.4.[14] Assign partial atomic charges using a standard force field like OPLS (Optimized Potentials for Liquid Simulations) or AMBER.[15]

  • Causality: Hydrogen atoms are typically not resolved in X-ray crystal structures but are critical for forming hydrogen bonds, a key component of protein-ligand interactions.[13] Correct protonation states and charge assignment are essential for the scoring function to accurately calculate electrostatic interactions.[6]

Step 4: Energy Minimization

  • Action: Perform a brief energy minimization on the prepared protein structure. This should be a restrained minimization, allowing hydrogens to move freely while keeping the protein backbone fixed.

  • Causality: This step relieves any steric clashes or unfavorable geometries introduced during the preparation phase, resulting in a more stable and realistic receptor conformation for docking.

Part B: Ligand Preparation - Readying the Candidates

Ligands must be converted from 2D representations to optimized 3D structures.[16][17]

Step 1: 2D to 3D Conversion

  • Action: Draw the 2D structures of the thiazole derivatives using software like ChemDraw or MarvinSketch.[7] Convert these to 3D structures.

  • Causality: This initial conversion provides the basic 3D geometry for the next steps.

Step 2: Ionization and Tautomeric States

  • Action: Generate plausible ionization states at physiological pH (7.4) and enumerate common tautomers for each ligand.

  • Causality: A ligand's charge and tautomeric form can drastically affect its ability to form interactions with the protein. Evaluating the most likely states at physiological pH increases the biological relevance of the simulation.

Step 3: Energy Minimization

  • Action: Perform a full energy minimization of each 3D ligand structure using a force field like OPLS3e or MMFF94 to obtain a low-energy, stable conformation.[18]

  • Causality: This ensures that the starting ligand structures have realistic bond lengths, angles, and torsions, preventing the docking algorithm from wasting computational time on high-energy, irrelevant conformers.[7]

Part C: Docking Execution - Simulating the Interaction

Step 1: Grid Generation

  • Action: Define the binding site by generating a docking grid or box. This box should be centered on the co-crystallized ligand (Erlotinib in PDB: 1M17) and be large enough to encompass the entire active site, typically a cube with 20-25 Å sides.[13][19]

  • Causality: The grid pre-calculates the interaction potentials for different atom types within the defined space, dramatically speeding up the docking calculation.[20] Centering on a known inhibitor ensures the search is focused on the correct binding pocket.

Step 2: Docking Simulation

  • Action: Perform the docking calculation using software such as AutoDock Vina or Glide (Schrödinger).[21][22] These programs will systematically sample different orientations and conformations (poses) of the ligand within the grid box.

  • Causality: The software employs a search algorithm and a scoring function. The algorithm explores the conformational space, while the scoring function estimates the binding affinity (ΔG) for each generated pose, predicting the most favorable binding mode.[6]

Part D: Analysis and Validation - Ensuring Trustworthiness

Step 1: Re-docking Validation

  • Action: As a first step, dock the extracted co-crystallized ligand (Erlotinib) back into the prepared EGFR structure. Superimpose the top-scoring docked pose with the original crystal structure pose and calculate the Root Mean Square Deviation (RMSD).

  • Causality: This is a critical validation step.[8] An RMSD value below 2.0 Å indicates that the docking protocol can accurately reproduce the experimentally observed binding mode, providing confidence that the setup is reliable for screening new compounds.[9][23]

Step 2: Analyzing Docking Scores

  • Action: Analyze the docking scores of the novel thiazole derivatives. The score, often expressed in kcal/mol, represents the estimated free energy of binding.

  • Causality: More negative scores indicate a stronger predicted binding affinity.[23][24] By comparing these scores, we can rank the compounds based on their predicted potency.

Step 3: Visual Inspection of Binding Poses

  • Action: Visually inspect the top-scoring poses for each thiazole derivative. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with the amino acid residues in the EGFR active site (e.g., Met793, Gly796, Leu718).[25]

  • Causality: A good docking score must be supported by chemically sensible interactions. Visual inspection confirms that the predicted binding mode is plausible and can reveal which parts of the molecule are contributing most to the binding, guiding future structural modifications.[24]

Visualizing the Workflow and Biological Context

Diagrams provide a clear, high-level overview of complex processes.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase PDB 1. Obtain Protein Structure (e.g., PDB: 1M17) Clean 2. Clean Structure (Remove Water, etc.) PDB->Clean Refine 3. Add Hydrogens & Assign Charges Clean->Refine Grid 6. Generate Docking Grid Refine->Grid Lig2D 4. Draw Ligand 2D Structures Lig3D 5. Convert to 3D & Minimize Energy Lig2D->Lig3D Dock 7. Run Docking Simulation Lig3D->Dock Grid->Dock Redock 8. Validation: Re-dock & RMSD Calc. Dock->Redock Analyze 9. Analyze Scores & Binding Poses Redock->Analyze

Caption: A generalized workflow for in-silico molecular docking studies.

G EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor EGF->EGFR P1 Dimerization & Autophosphorylation EGFR->P1 ADP ADP P1->ADP Downstream Downstream Signaling (Ras/MAPK, PI3K/Akt) P1->Downstream pY Thiazole Thiazole Inhibitor Thiazole->P1 Blocks ATP Binding ATP ATP ATP->P1 Response Cell Proliferation, Survival Downstream->Response

Caption: The EGFR signaling pathway, a key target for anticancer therapies.

Comparative Docking Performance of Thiazole Derivatives

The following table summarizes the docking performance of various thiazole derivatives against the EGFR kinase domain, collated from multiple studies. Docking scores (or binding affinity) indicate the predicted strength of the interaction, where more negative values are more favorable.

Thiazole Derivative ClassSpecific Compound ExampleTarget PDB IDDocking Score (kcal/mol)Key Interacting ResiduesSoftware UsedReference
Thiazole-Pyridine HybridsCompound 4h1M17-10.8Met793, Leu718, Val726MOE[26]
Quinazoline-Thiazole HybridsCompound 4iNot Specified-8.52Met793, Cys797, Leu844AutoDock[5]
Quinazoline-Thiazole HybridsCompound 4fNot Specified-8.41Met793, Asp855, Lys745AutoDock[5]
Thiazole-Pyridine HybridsCompound 4f1M17-9.2Met793, Leu718MOE[26]
Imidazo[2,1-b]thiazole AnalogsCompound 391M17-8.77Met793, Cys797, Leu718MOE[4]
Imidazo[2,1-b]thiazole AnalogsCompound 431M17-8.62Met793, Thr790, Gln791MOE[4]
Reference Inhibitor Erlotinib 1M17 -8.2 to -9.5 Met793, Thr790, Cys797 Various [4][5]

Note: Direct comparison of scores between different software packages (e.g., MOE vs. AutoDock) should be done with caution, as scoring functions are not standardized. The primary value is in the relative ranking of compounds within the same study.

Conclusion and Future Outlook

This guide has outlined a rigorous, self-validating protocol for the molecular docking of thiazole derivatives against the EGFR kinase domain. The comparative data reveals that hybrid structures, such as those combining thiazole with pyridine or quinazoline moieties, demonstrate promising in silico binding affinities, often interacting with key residues like Met793 in the hinge region of the ATP-binding pocket.[4][5][26]

The docking scores presented serve as a valuable tool for hypothesis generation, enabling researchers to prioritize synthetic efforts toward compounds with the highest probability of biological activity. However, it is crucial to remember that in silico results are predictive. The ultimate validation of these findings rests upon experimental verification through enzyme inhibition assays and cell-based studies. By integrating the robust computational approach detailed here with empirical testing, the journey from a virtual hit to a viable clinical candidate can be significantly accelerated.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine. The following protocols are grounded in the principles of chemical safety and informed by the known hazards of related thiazole amines and nitroaromatic compounds. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Analysis: Understanding the Compound

A thorough risk assessment is the foundation of safe laboratory practice.[1] While a specific Safety Data Sheet (SDS) for N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine may not be readily available, an analysis of its structural motifs allows for an informed prediction of its potential hazards.

  • Thiazole Amine Core: Thiazole derivatives are common in medicinal chemistry and can exhibit a range of biological activities.[2][3] Some aminothiazole derivatives are known to be skin and eye irritants.[4]

  • Nitroaromatic Group: Nitroaromatic compounds are known for their potential toxicity and should be handled with care.[5][6] They can be harmful if swallowed, inhaled, or absorbed through the skin.[4][7] Some nitro compounds are also flammable and can pose an explosion risk under certain conditions.[8][9]

  • Chlorinated Phenyl Group: The presence of a chlorinated phenyl ring may also contribute to the toxicological profile of the molecule.

Given these components, it is prudent to treat N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine as a compound that is potentially toxic, a skin and eye irritant, and harmful to the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling this compound.[10][11] The following table outlines the recommended PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[10]
Face ShieldWorn over safety gogglesRecommended for handling larger quantities or when there is a significant risk of splashing.[10]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact. Double-gloving is recommended for enhanced safety.[9][11]
Body Protection Laboratory CoatLong-sleeved, flame-retardantProtects skin and personal clothing from contamination.[10]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling the compound as a powder or in poorly ventilated areas to prevent inhalation.[10]
Donning and Doffing PPE: A Step-by-Step Protocol

Correctly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Respirator: If required, perform a seal check.

  • Goggles and Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.

  • Face Shield and Goggles: Remove from the back of the head.

  • Lab Coat: Unfasten and roll it inside-out as you remove it.

  • Respirator: Remove from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[11]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is essential to minimize exposure and prevent accidents.

Handling Procedures
  • Ventilation: Always handle N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine in a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Avoid Dust and Aerosol Generation: Handle the solid compound carefully to avoid creating dust.[10] If preparing solutions, add the solid to the solvent slowly.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling the compound, even if gloves were worn.[11][13]

  • Working Alone: Avoid working alone when handling this and other potentially hazardous materials.[14]

Storage Plan
  • Container: Store the compound in a tightly sealed, clearly labeled container.[10][13]

  • Location: Keep the container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[10][15]

  • Segregation: Store this compound separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][9]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection.[1][16]

  • Waste Collection: Collect all waste materials containing N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine, including contaminated gloves, paper towels, and empty containers, in a designated and clearly labeled hazardous waste container.[15]

  • Incompatible Wastes: Do not mix this waste with other incompatible chemical waste streams.[15]

  • Disposal Route: Never dispose of this compound down the drain or in the regular trash.[8][15] All chemical waste must be disposed of through your institution's environmental health and safety office.[15]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Proceed if safe Work_in_Hood Work in a Chemical Fume Hood Don_PPE->Work_in_Hood Handle_Carefully Handle to Minimize Dust Work_in_Hood->Handle_Carefully Segregate_Waste Segregate Chemical Waste Handle_Carefully->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste Hand_Hygiene Wash Hands Thoroughly Doff_PPE->Hand_Hygiene

Caption: Workflow for the safe handling and disposal of N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Seek immediate medical attention.[17]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[11][13] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water and seek immediate medical attention.[4][7]

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine and ensure a safer laboratory environment for yourself and your colleagues.

References

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